Amodiaquine-d10
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)/i1D3,2D3,3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCDSSHSILBFBN-MWUKXHIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O)C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675612 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189449-70-4 | |
| Record name | 2-({Bis[(~2~H_5_)ethyl]amino}methyl)-4-[(7-chloroquinolin-4-yl)amino]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Amodiaquine-d10 chemical structure and properties
Amodiaquine-d10 is a deuterated analog of Amodiaquine, a medication used in the treatment of malaria.[1][2] This stable isotope-labeled version serves as a crucial internal standard in bioanalytical and pharmacokinetic studies, enabling precise quantification of Amodiaquine in various biological matrices.[1] Its application is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) based assays, which are fundamental in drug development and clinical monitoring.
Chemical Structure and Physicochemical Properties
This compound, chemically known as 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol, is structurally identical to Amodiaquine, with the exception of ten deuterium atoms replacing hydrogen atoms on the two ethyl groups of the diethylamino side chain.[3] This isotopic substitution results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent drug in mass spectrometry analysis, while maintaining similar chemical and physical properties.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | [4][5][6] |
| Molecular Weight | 365.93 g/mol | [1][4] |
| CAS Number | 1189449-70-4 | [3][4] |
| IUPAC Name | 2-[[bis(1,1,2,2,2-pentadeuterioethyl)amino]methyl]-4-[(7-chloroquinolin-4-yl)amino]phenol | [3] |
| Synonyms | Camoquine-d10, Flavoquine-d10 | [1][5] |
| Appearance | Pale yellow to light yellow solid | [7] |
| Solubility | Soluble in Chloroform and Methanol | [5][7] |
| Storage Temperature | -20°C | [7] |
Experimental Applications
The primary application of this compound is as an internal standard for the quantitative analysis of Amodiaquine and its active metabolite, desethylamodiaquine, in biological samples such as plasma and dried blood spots (DBS).[8][9] Its use in conjunction with LC-MS/MS methods enhances the accuracy and reliability of these assays by correcting for variations in sample preparation and instrument response.
Experimental Protocols
Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of amodiaquine and its primary active metabolite, desethylamodiaquine, from dried blood spot samples.
1. Sample Preparation and Extraction:
-
Stock solutions of Amodiaquine, desethylamodiaquine, this compound, and desethylamodiaquine-d5 are prepared at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. These solutions are stored at -80°C.[8][10]
-
Working solutions are prepared by diluting the stock solutions in the same solvent mixture.[8][10]
-
For sample extraction, five 3.2 mm punches are taken from a 50 μL dried blood spot, corresponding to approximately 15 μL of dried blood.[8][11]
-
The blood is extracted using a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the internal standards (this compound and desethylamodiaquine-d5).[8][10][11]
2. Chromatographic Separation:
-
Separation is achieved using a reverse-phase column (e.g., Zorbax SB-CN 50 × 4.6 mm, I.D. 3.5 μm).[8][11]
-
The mobile phase consists of acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).[8][11]
3. Mass Spectrometric Detection:
-
Quantification is performed using a triple quadrupole mass spectrometer with selected reaction monitoring (SRM).[8]
-
The ion spray voltage is set to 5500 V, with a drying temperature of 650°C.[8][9]
-
The curtain gas is set to 25 psi, and the nebulizer and auxiliary gases are at 60 psi.[8][9]
-
The SRM transitions monitored are:
-
A collision energy of 29 V is used for all transitions.[8][9]
Visualizations
Caption: Workflow for the quantification of Amodiaquine in dried blood spots.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the high-quality data required for the accurate assessment of Amodiaquine's pharmacokinetic profile. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in antimalarial drug analysis.
References
- 1. veeprho.com [veeprho.com]
- 2. Amodiaquine - Wikipedia [en.wikipedia.org]
- 3. This compound | C20H22ClN3O | CID 46780375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS - 1189449-70-4 | Axios Research [axios-research.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Acanthus Research [acanthusresearch.com]
- 7. This compound CAS#: 1189449-70-4 [amp.chemicalbook.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Manufacturing of Amodiaquine-d10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This isotopically labeled compound is crucial as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, offering a valuable resource for researchers in drug development and analytical chemistry.
Synthetic Pathway Overview
The synthesis of this compound mirrors the established routes for unlabeled Amodiaquine, with the key difference being the introduction of deuterium atoms in the diethylaminomethyl side chain. The overall strategy involves a three-step process starting from 4-acetamidophenol and the commercially available diethylamine-d10.
The synthesis commences with a Mannich reaction involving 4-acetamidophenol, paraformaldehyde, and diethylamine-d10 to yield the deuterated intermediate, 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol. This is followed by the hydrolysis of the acetamido group to an amino group. The final step is the coupling of the resulting deuterated aminophenol derivative with 4,7-dichloroquinoline to produce this compound.
Experimental Protocols
The following protocols are adapted from established syntheses of Amodiaquine and its analogs[1][2]. Researchers should note that optimization of reaction conditions may be necessary for the deuterated synthesis.
Synthesis of 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol (Deuterated Mannich Base)
Materials:
-
4-Acetamidophenol
-
Paraformaldehyde
-
Diethylamine-d10
-
Toluene
Procedure:
-
To a solution of paraformaldehyde in toluene, add diethylamine-d10 dropwise.
-
The mixture is stirred at 40°C for 2 hours.
-
Add 4-acetamidophenol to the mixture and stir for 15 hours at 80-85°C.
-
Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10°C to facilitate precipitation.
-
The solid product is collected by filtration, washed with cold toluene, and dried under vacuum.
Synthesis of 4-amino-2-((bis(ethyl-d5)amino)methyl)phenol
Materials:
-
4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol
-
Hydrochloric acid (32%)
-
Sodium hydroxide solution (25% aq.)
-
Water
Procedure:
-
Add 4-acetamido-2-((bis(ethyl-d5)amino)methyl)phenol to a flask containing 32% hydrochloric acid.
-
Stir the mixture for 15 minutes at room temperature, followed by refluxing at 85°C for 4 hours.
-
Add water to the flask and allow it to cool to 50°C.
-
Adjust the pH of the mixture to approximately 4 using a 25% aqueous sodium hydroxide solution.
Synthesis of this compound (2-((bis(ethyl-d5)amino)methyl)-4-((7-chloroquinolin-4-yl)amino)phenol)
Materials:
-
4-amino-2-((bis(ethyl-d5)amino)methyl)phenol solution (from step 2.2)
-
4,7-Dichloroquinoline (4,7-DCQ)
Procedure:
-
To the pH-adjusted solution from the previous step, add 4,7-dichloroquinoline.
-
Reflux the mixture at 85°C for 3 hours.
-
Cool the mixture and stir at 5°C for 2 hours to promote precipitation of the product.
-
Collect the crude this compound by filtration.
Purification
Procedure:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
For use as an internal standard, high purity is essential. Further purification can be achieved by preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize key quantitative data related to the synthesis of Amodiaquine and its deuterated analog.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 4-Acetamido-2-(diethylaminomethyl)phenol | 4-Acetamidophenol | Paraformaldehyde, Diethylamine | Toluene | 92 | [1] |
| 4,7-Dichloroquinoline | meta-Chloroaniline | Diethoxymethylene malonate, POCl₃ | Diphenyl ether | 89 | [1] |
| Amodiaquine Dihydrochloride Dihydrate | 4-Acetamido-2-(diethylaminomethyl)phenol, 4,7-DCQ | HCl, NaOH | Water | 90 | [1] |
| This compound | 4-Acetamidophenol | Paraformaldehyde, Diethylamine-d10 | Toluene | Not specified, expected to be similar to non-deuterated | Inferred |
| Product | Molecular Formula | CAS Number | Purity | Reference |
| This compound | C₂₀H₁₂D₁₀ClN₃O | 1189449-70-4 | >99% (as internal standard) | [3][4] |
Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Logical relationship in this compound manufacturing.
References
- 1. Amodiaquine synthesis - chemicalbook [chemicalbook.com]
- 2. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Guide: Amodiaquine-d10 for Quantitative Bioanalysis
This technical guide provides essential information on Amodiaquine-d10, a deuterated analog of the antimalarial drug amodiaquine. It is primarily intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalytical methods.
Core Compound Data
This compound is a stable isotope-labeled form of amodiaquine, which is crucial for achieving high accuracy and precision in mass spectrometry-based quantification assays.
| Parameter | Value | References |
| CAS Number | 1189449-70-4 | [1][2][3][4] |
| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | [1] |
| Molecular Weight | 365.9 g/mol | [4] |
| Synonyms | Camoquine-d10, Flavoquine-d10 | |
| Primary Application | Internal standard for amodiaquine quantification by GC- or LC-MS |
Experimental Protocols: Quantification of Amodiaquine using this compound
This compound is extensively used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify amodiaquine and its active metabolite, N-desethylamodiaquine, in biological matrices such as human plasma and dried blood spots.[1][2]
Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix. Common methods include:
-
Solid Phase Extraction (SPE): This technique is employed for its efficiency in cleaning up complex samples.
-
Supported Liquid Extraction (SLE): This high-throughput method is advantageous for processing large numbers of samples.[2][5]
-
Protein Precipitation: While a simpler method, it may lead to ion suppression in the MS analysis due to residual matrix components.
Chromatographic Separation
Liquid chromatography is used to separate amodiaquine and its metabolites from other components before detection by mass spectrometry.
-
Columns: Reversed-phase columns, such as Hypersil Gold (100 mm × 4.6 mm, 5 µm) or Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm), are commonly used.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 2.0 mM ammonium formate with a pH of 2.5).
Mass Spectrometric Detection
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface is frequently used for the detection and quantification of amodiaquine. The instrument is operated in selected reaction monitoring (SRM) mode to enhance selectivity and sensitivity.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the quantification of amodiaquine in a biological sample using this compound as an internal standard.
Caption: Bioanalytical workflow for amodiaquine quantification.
References
Amodiaquine: A Technical Deep Dive into its Mechanism of Action and the Role of Amodiaquine-d10 in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimalarial drug amodiaquine, detailing its mechanism of action, metabolic pathways, and pharmacokinetic profile. A significant focus is placed on the relevance and application of its deuterated analog, Amodiaquine-d10, in modern bioanalytical methodologies.
Amodiaquine's Antimalarial Mechanism of Action
Amodiaquine, a 4-aminoquinoline compound, exerts its primary antimalarial effect by interfering with the detoxification of heme within the Plasmodium parasite. As the parasite digests the host's hemoglobin in its acidic food vacuole, it releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.
Amodiaquine is a weak base that accumulates in the acidic food vacuole of the parasite. Here, it is thought to inhibit the heme polymerase enzyme, preventing the conversion of toxic heme to hemozoin.[1][2] The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[2] Furthermore, the complex formed between amodiaquine and heme may itself be toxic and disrupt membrane function.[1] Some evidence also suggests that amodiaquine can interfere with the parasite's nucleic acid synthesis.[2]
dot
References
Commercial suppliers and availability of Amodiaquine-d10
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability of Amodiaquine-d10, its applications in experimental settings, and detailed protocols for its use.
This compound, the deuterated analog of the antimalarial drug Amodiaquine, serves as a critical internal standard for bioanalytical studies. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) allows for precise and accurate quantification of Amodiaquine in biological matrices, which is essential for pharmacokinetic and metabolic research.
Commercial Suppliers and Availability
This compound is available from several commercial suppliers, catering to the needs of the research community. The following table summarizes the key quantitative data from various suppliers to facilitate easy comparison. Please note that pricing is subject to change and may require a direct quote from the supplier.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |
| Santa Cruz Biotechnology | sc-217635 | Information not readily available | Contact for availability | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| Cayman Chemical | 28525 | ≥99% deuterated forms (d₁-d₁₀) | 1 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| LGC Standards | TRC-A634202 | Information not readily available | 1 mg, 10 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| Simson Pharma | A240007 | Information not readily available | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| MedChemExpress | HY-B1322AS | Information not readily available | 1 mg, 5 mg, 10 mg | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| Aquigen Bio Sciences | AQ-A0051D1 | High-quality reference standard | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
| Alfa Chemistry | ACM1189449704 | ≥97.0% | Inquire for details | 1189449-70-4 | C₂₀H₁₂D₁₀ClN₃O |
Experimental Protocols: Quantification of Amodiaquine in Biological Samples using LC-MS/MS
The following protocol is a synthesized methodology based on established research for the quantification of Amodiaquine in plasma or dried blood spots (DBS) using this compound as an internal standard.[1]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Amodiaquine and this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 1% formic acid.
-
Store stock solutions at -80°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Amodiaquine stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard, IS) at an appropriate concentration in the same diluent.
-
Sample Preparation (Plasma or Dried Blood Spots)
-
Plasma:
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound working solution.
-
Perform protein precipitation by adding a suitable volume of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Dried Blood Spots (DBS):
-
Punch out a 3-5 mm disc from the DBS card.
-
Place the disc in a well of a 96-well plate.
-
Add the this compound working solution.
-
Add an extraction solvent (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)).[1]
-
Agitate and then centrifuge the plate.
-
Transfer the supernatant for analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 or similar column (e.g., Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Amodiaquine: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 356.2 → 283.1).
-
This compound: Monitor the transition from the deuterated parent ion to the same product ion (e.g., m/z 366.2 → 283.1).
-
-
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Amodiaquine to this compound against the concentration of the calibration standards.
-
Determine the concentration of Amodiaquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for Amodiaquine Quantification
The following diagram illustrates the typical workflow for quantifying Amodiaquine in biological samples using this compound as an internal standard.
References
Amodiaquine-d10: A Technical Guide to its Certificate of Analysis and Purity Assessment
This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, enabling precise quantification of Amodiaquine in biological samples through mass spectrometry and liquid chromatography.[1][2] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the quality control and analytical methodologies associated with this stable isotope-labeled compound.
Certificate of Analysis (CoA)
A Certificate of Analysis for this compound provides essential information regarding its identity, purity, and quality. The following table summarizes typical data found on a CoA for this compound.
| Parameter | Specification | Method |
| Identity | ||
| Appearance | Solid | Visual Inspection |
| Molecular Formula | C₂₀H₁₂D₁₀ClN₃O | Mass Spectrometry |
| Molecular Weight | 365.9 g/mol | Mass Spectrometry |
| Infrared (IR) Spectrum | Conforms to structure | Infrared Spectroscopy |
| Nuclear Magnetic Resonance (NMR) | Conforms to structure | ¹H NMR, ¹³C NMR |
| Purity | ||
| Purity by HPLC | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Deuterated Forms | ≥99% (d₁-d₁₀) | Mass Spectrometry |
| Residual Solvents | Meets specified limits | Gas Chromatography (GC) |
| Physical Properties | ||
| Solubility | Soluble in Chloroform and Methanol | Solubility Test |
| CAS Number | 1189449-70-4 | - |
Purity Assessment Methodologies
The determination of chemical purity is crucial for ensuring the reliability and reproducibility of experimental results.[][4] For pharmaceutical compounds like this compound, a variety of analytical techniques are employed to identify and quantify impurities.[]
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of Amodiaquine and identifying any process-related impurities.[5][6] A reversed-phase HPLC method is often used to separate the main compound from its impurities.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable diluent (e.g., a mixture of water and acetonitrile).[5] Calibration standards and quality control samples are prepared by further dilution of the stock solution.[7]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Inertsil ODS 3V, 250 mm x 20 mm, 5 µm) is commonly used for separation.[5]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with trifluoroacetic acid) and an organic phase (e.g., acetonitrile with trifluoroacetic acid).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducibility.
-
Injection Volume: A small volume (e.g., 10 µL) of the sample solution is injected into the system.
-
-
Detection: A UV detector is set to a wavelength where Amodiaquine exhibits strong absorbance, such as 255 nm.[5]
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique used for the quantification of Amodiaquine in biological matrices, with this compound serving as an internal standard.[7][8] This method is essential for pharmacokinetic studies.
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation (from plasma):
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Amodiaquine and this compound, ensuring high selectivity and sensitivity.
-
-
Data Analysis: The concentration of Amodiaquine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Amodiaquine's Mechanism of Action: Inhibition of Heme Polymerization
Amodiaquine's primary antimalarial action involves the disruption of the parasite's heme detoxification pathway.[9] This mechanism is crucial for the parasite's survival within red blood cells.
Caption: Amodiaquine inhibits heme polymerase, leading to toxic heme buildup and parasite death.
References
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. primescholars.com [primescholars.com]
- 6. Development of a green HPLC method for the analysis of artesunate and amodiaquine impurities using Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]
A Technical Guide to the Isotopic Enrichment and Stability of Amodiaquine-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Amodiaquine-d10, a deuterated analog of the antimalarial drug Amodiaquine. This document outlines its isotopic enrichment, stability profile, and the experimental methodologies used for its characterization. It is intended to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry who utilize stable isotope-labeled internal standards.
Introduction to Amodiaquine and the Role of Deuteration
Amodiaquine is a 4-aminoquinoline antimalarial agent effective against various Plasmodium species. It undergoes extensive metabolism in the liver, primarily to its active metabolite, N-desethylamodiaquine. The use of deuterated analogs, such as this compound, is crucial in pharmacokinetic and bioequivalence studies, where it serves as an ideal internal standard for quantification by mass spectrometry.
Deuteration, the substitution of hydrogen with its heavier isotope deuterium, offers several advantages for an internal standard. The increase in mass provides a clear spectral separation from the non-deuterated analyte in mass spectrometry, while its near-identical chemical properties ensure similar behavior during sample preparation and chromatographic analysis. Furthermore, the kinetic isotope effect—the change in the rate of a chemical reaction upon substitution of an atom with one of its isotopes—can lead to increased metabolic stability of the deuterated compound. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making its cleavage, often a rate-limiting step in metabolism, more difficult.[1]
Isotopic Enrichment of this compound
The isotopic enrichment of a deuterated standard is a critical parameter that defines its quality and suitability for quantitative analysis. It refers to the percentage of molecules in which the hydrogen atoms at specific positions have been replaced by deuterium. This compound is synthesized to have deuterium atoms incorporated into the two ethyl groups of the diethylaminomethyl side chain.
Quantitative Data on Isotopic Enrichment
Commercially available this compound is characterized by a high degree of isotopic enrichment. The data from suppliers indicates a high level of deuterium incorporation.
| Supplier | Purity Specification |
| AlsaChim | > 99% |
| Cayman Chemical | ≥99% deuterated forms (d1-d10) |
Table 1: Isotopic Enrichment Specifications for this compound from Commercial Suppliers.[2]
Stability of this compound
The stability of a reference standard is paramount to ensure the accuracy and reproducibility of analytical measurements over time. While specific forced degradation studies on this compound are not extensively published, its stability can be inferred from data on the parent compound, amodiaquine, and the known effects of deuteration.
Long-Term Stability
Long-term stability data for this compound is available from commercial suppliers, indicating its suitability for use as a reference standard over extended periods when stored correctly.
| Parameter | Specification |
| Storage Condition | -20°C |
| Stability | ≥ 4 years |
Table 2: Long-Term Stability of this compound.[2]
Forced Degradation and Inferred Stability
Forced degradation studies on the non-deuterated amodiaquine provide insights into its potential degradation pathways under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.
| Stress Condition | Amodiaquine Stability |
| Acid Hydrolysis | Extensive degradation |
| Alkaline Hydrolysis | Extensive degradation |
| Neutral Hydrolysis | Extensive degradation |
| Oxidation | Stable |
| Thermal | Stable |
| Photolytic | Extensive degradation |
Table 3: Summary of Forced Degradation Studies on Amodiaquine.
Due to the kinetic isotope effect, it is anticipated that this compound would exhibit enhanced stability, particularly against metabolic degradation pathways involving the cleavage of C-H bonds in the ethyl groups. The stronger C-D bonds would be less susceptible to enzymatic attack, potentially leading to a slower rate of metabolism compared to amodiaquine.
Metabolic Pathway of Amodiaquine
Understanding the metabolic fate of amodiaquine is essential for interpreting pharmacokinetic data. The primary metabolic pathway involves N-dealkylation to form N-desethylamodiaquine, which is also pharmacologically active. A secondary, but toxicologically significant, pathway is the bioactivation to a reactive quinoneimine metabolite.
Caption: Metabolic pathway of Amodiaquine.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound.
Determination of Isotopic Enrichment
The isotopic enrichment of this compound can be accurately determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
5.1.1. High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for isotopic enrichment by HRMS.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.
-
Analysis: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire full scan mass spectra in positive ion mode over a mass range that includes the isotopic cluster of this compound (m/z ~366).
-
Data Analysis: Extract the ion chromatograms for the different isotopologues (d0 to d10). Calculate the area under the curve for each peak. The isotopic enrichment is determined from the relative abundance of the d10 isotopologue compared to the sum of all isotopologues.
5.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the ethyl groups confirms deuteration at these positions. For quantitative assessment, ²H NMR can be performed.[4]
-
Data Analysis: In the ¹H NMR spectrum, integration of the residual proton signals in the ethyl group region compared to a non-deuterated portion of the molecule (e.g., aromatic protons) allows for the calculation of the degree of deuteration.
Stability Indicating Method and Forced Degradation Studies
A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. Forced degradation studies are performed to generate these products and to assess the stability of the molecule under stress conditions.[5][6]
Caption: Workflow for forced degradation studies.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or phosphate buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 342 nm) and/or mass spectrometry.
-
-
Forced Degradation Conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: Exposure to UV and visible light as per ICH guidelines.
-
-
Sample Analysis: After exposure to the stress conditions, samples are neutralized (if necessary), diluted, and analyzed by the stability-indicating HPLC method. The peak area of the parent drug is compared to that of an unstressed control to determine the percentage of degradation.
Conclusion
This compound is a high-purity, stable, and reliable internal standard for the bioanalysis of amodiaquine. Its high isotopic enrichment ensures minimal interference from the non-deuterated analyte, while its chemical and long-term stability guarantees consistent performance. The inherent stability of the C-D bond suggests that this compound is likely more resistant to metabolic degradation than amodiaquine, a beneficial characteristic for an internal standard. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other deuterated drug analogs, ensuring their suitability for regulated bioanalytical studies.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acdlabs.com [acdlabs.com]
- 6. medcraveonline.com [medcraveonline.com]
Methodological & Application
Application Note: High-Throughput Quantification of Amodiaquine in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amodiaquine (AQ) is an essential antimalarial agent, widely used in combination therapies for the treatment of uncomplicated falciparum malaria. Accurate and reliable quantification of Amodiaquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amodiaquine in human plasma. The method utilizes a stable isotope-labeled internal standard, Amodiaquine-d10 (AQ-d10), to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, providing a complete workflow for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Amodiaquine (purity ≥99%), this compound (AQ-d10, purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), Ammonium hydroxide
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amodiaquine and this compound in methanol.
-
Intermediate Working Solutions: Perform serial dilutions of the primary stock solutions with a 50:50 (v/v) mixture of acetonitrile and water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in a 50:50 (v/v) mixture of acetonitrile and water.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.
-
Add 50 µL of the this compound internal standard working solution (10 ng/mL) to all wells except for the double blank.
-
Add 350 µL of 0.5 M ammonium hydroxide to each well.
-
Mix the plate for 2 minutes at 1000 rpm.
-
Load the entire mixture onto a 96-well Supported Liquid Extraction (SLE+) plate.
-
Apply a short pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.
-
Elute the analytes by adding 1 mL of ethyl acetate to the SLE+ plate and collect the eluate in a clean 96-well collection plate.
-
Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4).
-
Seal the plate and inject 5 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reversed-phase column.
-
HPLC System: Standard UPLC/HPLC system
-
Mobile Phase A: 20 mM Ammonium Formate with 0.5% Formic Acid in Water[4][5]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient Program:
-
0.0-2.5 min: 15% B
-
2.5-2.6 min: Ramp to 85% B
-
2.6-4.0 min: Hold at 85% B
-
4.0-4.1 min: Return to 15% B
-
4.1-6.0 min: Equilibrate at 15% B
-
-
Total Run Time: 6.0 minutes
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: 5500 V[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following precursor-to-product ion transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Amodiaquine | 356.4 | 283.2 | 29 |
| This compound (IS) | 366.3 | 283.3 | 29 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for Amodiaquine quantification.
Method Validation and Performance
The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, and recovery.
Quantitative Data Summary
The following table summarizes the performance characteristics of the validated method. Data is compiled from representative studies employing similar methodologies.[1][4]
| Parameter | Amodiaquine Performance |
| Linearity Range | 1.08 - 263 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[1][2] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% (85-115%) |
| Mean Extraction Recovery | 66% - 76%[1][2] |
Signaling Pathway (Chemical Fragmentation)
The quantification of Amodiaquine and its deuterated internal standard is based on the specific fragmentation patterns observed in the mass spectrometer's collision cell. The selected MRM transitions correspond to the loss of the amino side chain from the precursor ion.
Caption: MRM fragmentation pathway for Amodiaquine and its internal standard.
Conclusion
This application note details a selective, sensitive, and high-throughput LC-MS/MS method for the quantification of Amodiaquine in human plasma. The use of a stable isotope-labeled internal standard (this compound) and an efficient Supported Liquid Extraction protocol ensures reliable and accurate results. The method is well-suited for pharmacokinetic analysis in clinical trials and other drug development applications requiring robust bioanalytical support.
References
- 1. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Amodiaquine in Human Plasma Using Amodiaquine-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of amodiaquine in human plasma samples using a stable isotope-labeled internal standard, amodiaquine-d10, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is a robust method to correct for variability in sample preparation and matrix effects, ensuring accurate and precise quantification.
Introduction
Amodiaquine is an antimalarial drug widely used in combination therapies for the treatment of uncomplicated malaria.[1] Therapeutic drug monitoring and pharmacokinetic studies require a sensitive, selective, and reliable bioanalytical method for the quantification of amodiaquine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. This internal standard closely mimics the analyte's chemical and physical properties during sample extraction and ionization, thereby compensating for potential variations and enhancing the accuracy and precision of the method.
This application note describes a validated LC-MS/MS method for the determination of amodiaquine in human plasma, utilizing this compound as the internal standard. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method, based on data from validated bioanalytical procedures.
Table 1: Linearity and Sensitivity of Amodiaquine Quantification
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| Amodiaquine | 0.250 - 30.0[2] | 0.250[2] |
| Amodiaquine | 1.08 - 263[3] | 1.08[3] |
| Amodiaquine | 2.03 - 459 (in dried blood spots)[4] | 2.03[4] |
LLOQ: Lower Limit of Quantification
Table 2: Precision and Accuracy of Amodiaquine Quantification
| Analyte | QC Level | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Amodiaquine | Low | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |
| Amodiaquine | Medium | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |
| Amodiaquine | High | < 15[4] | < 15[4] | 93.3 - 105.0[2] | 93.3 - 105.0[2] |
% CV: Percent Coefficient of Variation
Table 3: Recovery and Matrix Effect
| Analyte | Concentration | Absolute Recovery (%) | Process Efficiency (%) | Normalized Matrix Factor |
| Amodiaquine | Low QC | 69.5[3] | 70.1[3] | 1.01[3] |
| Amodiaquine | High QC | 65.8[3] | 66.0[3] | 1.01[3] |
| This compound | - | 73 - 85[1] | - | - |
Normalized Matrix Factor close to 1 indicates minimal matrix effect.[4]
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of amodiaquine in human plasma using this compound as an internal standard.
-
Amodiaquine reference standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2EDTA)
-
Deionized water
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of amodiaquine and this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[4] Store at -80°C.[4]
-
Working Solutions: Prepare working solutions of amodiaquine for calibration standards and quality controls (QCs) by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 8.08 ng/mL) by diluting the stock solution with the appropriate solvent.[3]
This protocol is based on a high-throughput supported liquid extraction method.[3][1]
-
Aliquot 100 µL of human plasma (calibration standards, QCs, and unknown samples) into a 96-well plate.[3]
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (this compound at 8.08 ng/mL).[3]
-
Mix the samples for 2 minutes at 1000 rpm.[3]
-
Centrifuge the plate for 2 minutes at 1100 x g.[3]
-
Load the supernatant onto a supported liquid extraction plate.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Sample Preparation Workflow
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters are crucial for ensuring the reliability of the results.
Method Validation Parameters
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.[4]
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[2] The acceptance criteria are typically within ±15% (±20% for LLOQ).[3]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in extracted samples to that in post-extraction spiked samples.[3]
-
Matrix Effect: The influence of co-eluting, endogenous components of the plasma on the ionization of the analyte and internal standard. It is evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.[4] The use of a stable isotope-labeled internal standard like this compound helps to normalize for matrix effects.[2]
-
Stability: The stability of amodiaquine in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[2][4]
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and selective approach for the quantification of amodiaquine in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring high-quality data for pharmacokinetic and other clinical studies. This application note and protocol serve as a comprehensive guide for researchers, scientists, and drug development professionals in implementing this bioanalytical method.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for Amodiaquine-d10 Sample Preparation in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of Amodiaquine-d10 from various biological matrices, including plasma and dried blood spots (DBS). The following sections offer a comprehensive overview of established sample preparation techniques, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), supported liquid extraction (SLE), and protein precipitation, followed by detailed experimental protocols and quantitative data summaries to aid in the selection and implementation of the most suitable method for your analytical needs.
Introduction
Amodiaquine (AQ) is a crucial antimalarial drug, and its accurate quantification in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2][3] this compound is a stable isotope-labeled internal standard used for the quantification of amodiaquine by mass spectrometry to correct for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision.[4] The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and achieving the required sensitivity and reproducibility of the analytical method. This document outlines several validated methods for the extraction of this compound from plasma and dried blood spots.
Sample Preparation Techniques Overview
Several techniques are employed for the extraction of amodiaquine and its internal standard, this compound, from biological samples. The most common methods include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a robust and cost-effective method.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte of interest from the liquid sample. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. SPE often provides cleaner extracts compared to LLE.[5][6]
-
Supported Liquid Extraction (SLE): SLE is a high-throughput technique that uses a solid support impregnated with an aqueous solution to act as a semi-solid phase for liquid-liquid extraction. It offers the benefits of LLE in a 96-well plate format, making it amenable to automation.[7][8]
-
Protein Precipitation (PP): This is the simplest and fastest method, where a solvent is added to the sample to precipitate proteins. The supernatant containing the analyte is then directly analyzed or subjected to further cleanup. While quick, it may result in less clean extracts compared to LLE or SPE.[9][10]
-
Dried Blood Spot (DBS) Extraction: DBS sampling is a minimally invasive technique ideal for pediatric and resource-limited settings.[1][2][3] The extraction from the dried blood spots typically involves punching out a section of the spot followed by extraction with an appropriate solvent mixture.
Quantitative Data Summary
The following table summarizes quantitative data from various published methods for the analysis of amodiaquine, utilizing this compound as an internal standard. This data can help in selecting a method that meets the specific sensitivity and performance requirements of your assay.
| Biological Matrix | Extraction Technique | Analyte(s) | Linearity Range (ng/mL) | LLOQ (ng/mL) | Mean Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction (LLE) | Amodiaquine & N-Desethyl Amodiaquine | AQ: 0.106 - 51.580; DEAQ: 0.523 - 253.855 | AQ: 0.106; DEAQ: 0.523 | Not Reported | [4] |
| Human Plasma | Solid-Phase Extraction (SPE) | Amodiaquine, N-desethylamodiaquine, Artesunate, Dihydroartemisinin | AQ: 0.250 - 30.0; DEAQ: 1.50 - 180 | AQ: 0.250; DEAQ: 1.50 | Not Reported | [5] |
| Human Plasma | Supported Liquid Extraction (SLE) | Amodiaquine & N-desethylamodiaquine | AQ: 1.08 - 263; DEAQ: 1.41 - 610 | AQ: 1.08; DEAQ: 1.41 | AQ: 66 - 76; DEAQ: 66 - 76 | [7][8] |
| Human Plasma | Protein Precipitation followed by LLE | Amodiaquine & Desethylamodiaquine | 100 - 1,000 | Not Reported | AQ: 80.0; DEAQ: 68.9 | [9] |
| Dried Blood Spot (DBS) | Solvent Extraction with Phospholipid Removal | Amodiaquine & Desethylamodiaquine | AQ: 2.03 - 459; DEAQ: 3.13 - 1570 | AQ: 2.03; DEAQ: 3.13 | AQ: 54 - 68; DEAQ: 54 - 68 | [1] |
AQ: Amodiaquine; DEAQ: N-Desethylamodiaquine; LLOQ: Lower Limit of Quantification
Experimental Protocols
This section provides detailed protocols for the most common sample preparation techniques for this compound in plasma and dried blood spots.
Protocol 1: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on the method described for the analysis of amodiaquine and its metabolite in human plasma.[4]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tertiary butyl ether (MTBE)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add a specified volume of this compound internal standard working solution.
-
Add 1 mL of methyl tertiary butyl ether.
-
Vortex the tube for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE) from Human Plasma
This protocol is adapted from a high-throughput method for amodiaquine and its metabolite in plasma.[7][8]
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
0.5 M Ammonium hydroxide
-
Supported Liquid Extraction (SLE) 96-well plate
-
Collection plate
-
Plate shaker
-
Centrifuge with plate rotor
-
Plate sealer
-
Elution solvent (e.g., Dichloromethane)
Procedure:
-
Pipette 100 µL of human plasma into the wells of the SLE 96-well plate.
-
Add a specified volume of this compound internal standard working solution.
-
Add 100 µL of 0.5 M ammonium hydroxide.
-
Mix on a plate shaker for 2 minutes.
-
Allow the sample to be absorbed by the support material for 5 minutes.
-
Place a collection plate underneath the SLE plate.
-
Add 1 mL of elution solvent to each well.
-
Allow the solvent to percolate through the support material for 5 minutes.
-
Apply a short pulse of positive pressure or vacuum to elute the remaining solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in an appropriate volume of reconstitution solution.
-
Seal the collection plate and vortex before analysis.
Protocol 3: Extraction from Dried Blood Spots (DBS)
This protocol is based on a method developed for the quantification of amodiaquine from DBS samples.[1][3]
Materials:
-
Dried blood spot cards
-
Harris Uni-Core punch (3 mm) or equivalent
-
96-well plate
-
Extraction solution (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)) containing this compound
-
Plate shaker
-
Centrifuge with plate rotor
-
Phospholipid removal plate (optional, but recommended for cleaner samples)
Procedure:
-
Punch out a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
Add 200 µL of the extraction solution containing this compound to each well.
-
Seal the plate and shake on a plate shaker for 30 minutes at room temperature.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
(Optional) Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions.
-
Transfer the final extract to an autosampler vial or a new 96-well plate for LC-MS/MS analysis.
Experimental Workflows
The following diagrams illustrate the workflows for the described sample preparation techniques.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Supported Liquid Extraction (SLE) Workflow.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. — Oxford Global Health [globalhealth.ox.ac.uk]
- 4. ejbps.com [ejbps.com]
- 5. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mahidol IR [repository.li.mahidol.ac.th]
- 9. Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine and Its Metabolite in Plasma of Patients Treated with Oral Fixed-Dose Amodiaquine-Artesunate Combination in Areas of Malaria Endemicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Amodiaquine-d10 Detection by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Amodiaquine (AQ) and its deuterated internal standard, Amodiaquine-d10 (AQ-d10), in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in the development and validation of bioanalytical methods for pharmacokinetic studies and other drug development applications.
Introduction
Amodiaquine is an antimalarial agent widely used in the treatment of uncomplicated malaria. Accurate quantification of amodiaquine in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Mass Spectrometry Parameters
The successful detection and quantification of Amodiaquine and this compound rely on the optimization of mass spectrometry parameters. The following table summarizes the key parameters for selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |
| Amodiaquine (AQ) | 356.4 | 283.2 | 29 | Positive ESI |
| This compound (AQ-d10) | 366.3 | 283.3 | 29 | Positive ESI |
Instrument Specific Parameters:
The following parameters have been reported for an API 5000 triple quadrupole mass spectrometer and can be used as a starting point for method development[1][2]:
| Parameter | Setting |
| Ion Spray Voltage | 5500 V |
| Drying Temperature | 650 °C |
| Curtain Gas (CUR) | 25 psi |
| Nebulizer Gas (GS1) | 60 psi |
| Auxiliary Gas (GS2) | 60 psi |
Experimental Protocols
This section outlines a typical experimental protocol for the analysis of Amodiaquine and this compound in human plasma or dried blood spots (DBS).
Materials and Reagents
-
Amodiaquine dihydrochloride dihydrate
-
This compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma or whole blood (for DBS)
-
Internal standard spiking solution (this compound in an appropriate solvent)
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup. Two common methods are described below.
3.2.1. Supported Liquid Extraction (SLE) for Plasma Samples [3]
-
To 100 µL of plasma in a 96-well plate, add 350 µL of 0.5 M ammonium hydroxide containing the internal standard (e.g., 8.08 ng/mL of this compound).
-
Mix the samples (e.g., 1000 rpm for 2 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).
-
Load the supernatant onto a supported liquid extraction plate.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
3.2.2. Extraction from Dried Blood Spots (DBS) [1][2]
-
Punch out a 3.2 mm disc from the dried blood spot, which corresponds to approximately 15 µL of blood.
-
Place the disc in a 96-well plate.
-
Add 200 µL of extraction solution (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)) containing the internal standard (e.g., 3.44 ng/mL this compound).
-
Mix the plate (e.g., 1000 rpm for 10 minutes) and centrifuge (e.g., 1100 x g for 2 minutes).
-
Add 200 µL of acetonitrile to each well, mix again (e.g., 1000 rpm for 2 minutes), and centrifuge (e.g., 1100 x g for 2 minutes).
-
Transfer the supernatant to a clean plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reverse-phase chromatographic separation is typically employed to separate Amodiaquine from its metabolites and other endogenous components.
-
Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm[1][3] or Hypersil Gold, 100 mm × 4.6 mm, 5 µm[4][5].
-
Mobile Phase A: 20 mM ammonium formate with 0.5% formic acid in water[1].
-
Mobile Phase B: Acetonitrile[1].
-
Gradient: An isocratic elution with 15% mobile phase B for 2.2 minutes, followed by a washout step with a higher percentage of organic solvent is a common approach[1].
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for Amodiaquine analysis.
Caption: Logical relationship of analytical components.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Desethylamodiaquine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Amodiaquine is a crucial antimalarial drug, and its primary active metabolite, desethylamodiaquine (DEAQ), plays a significant role in its therapeutic efficacy. Accurate quantification of DEAQ in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of desethylamodiaquine in human plasma. The use of a stable isotope-labeled internal standard, desethylamodiaquine-D5 (DEAQ-D5), ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
The described method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach provides a reliable and reproducible assay suitable for large batches of clinical and preclinical samples.
Experimental Protocols
Materials and Reagents
-
Desethylamodiaquine (DEAQ) reference standard
-
Desethylamodiaquine-D5 (DEAQ-D5) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of DEAQ and DEAQ-D5 in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[1] Store at -80°C.
-
Working Standard Solutions: Prepare serial dilutions of the DEAQ stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the DEAQ-D5 stock solution with the same solvent mixture to a final concentration of 50 ng/mL.
Sample Preparation: Supported Liquid Extraction (SLE)
-
To 100 µL of human plasma in a 96-well plate, add 25 µL of the DEAQ-D5 internal standard working solution.
-
Add 100 µL of 4% phosphoric acid and vortex for 10 seconds.
-
Load the entire sample onto a supported liquid extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 1 mL of methyl tert-butyl ether.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 20 mM ammonium formate with 0.5% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: An isocratic elution with a mobile phase composition of 15% acetonitrile and 85% of a 20 mM ammonium formate solution containing 0.5% formic acid (v/v) is utilized.[1]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 35°C.
-
Run Time: 6.5 minutes.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Selected Reaction Monitoring (SRM) Transitions:
-
Collision Energy: 29 V for both transitions.[1]
-
Data Presentation
The quantitative performance of the method was validated according to regulatory guidelines. A summary of the key validation parameters is presented in the table below.
| Parameter | Desethylamodiaquine (DEAQ) |
| Linearity Range | 1.41 - 610 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.41 ng/mL |
| Intra-batch Precision (%CV) | < 15% |
| Inter-batch Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 66% - 76% |
| Matrix Effect | No significant effect observed |
Visualizations
Caption: Experimental workflow for the quantification of desethylamodiaquine.
Caption: Logical relationship of the analytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of desethylamodiaquine in human plasma. The use of a deuterated internal standard, desethylamodiaquine-D5, ensures the reliability of the results by correcting for potential variations during sample processing and analysis. The simple supported liquid extraction procedure and short chromatographic run time make this method highly suitable for routine analysis in clinical and research settings, facilitating pharmacokinetic and other drug development studies of amodiaquine. The method was successfully validated, demonstrating excellent linearity, precision, accuracy, and a low limit of quantification.
References
Application Note: The Role of Amodiaquine-d10 in Establishing Bioequivalence of Amodiaquine Formulations
Introduction
Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug, widely used in combination therapies, such as with artesunate (AS), for the treatment of uncomplicated Plasmodium falciparum malaria.[1][2] After administration, amodiaquine is rapidly and extensively converted in the body to its main active metabolite, desethylamodiaquine (DEAQ).[2][3][4][5] DEAQ is eliminated much more slowly than the parent drug and is primarily responsible for the treatment's efficacy.[5]
To ensure the therapeutic interchangeability of generic amodiaquine formulations with a reference product, regulatory agencies require bioequivalence (BE) studies.[6][7] These studies compare the rate and extent of drug absorption in healthy volunteers. The primary assessment for amodiaquine bioequivalence relies on the pharmacokinetic parameters of the parent compound.[3]
Accurate quantification of amodiaquine in biological matrices like plasma is paramount for the reliability of these studies. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method due to its high sensitivity and specificity.[8][9] To correct for variability during sample processing and analysis, a stable isotope-labeled internal standard (SIL-IS) is essential. Amodiaquine-d10 (AQ-D10), a deuterated analog of amodiaquine, serves as the ideal internal standard. It behaves almost identically to the unlabeled amodiaquine during extraction and ionization but is distinguishable by the mass spectrometer due to its higher mass.[10][11] This ensures precise and accurate quantification, which is critical for the statistical evaluation of bioequivalence.
Protocol 1: Bioequivalence Study Design
This protocol outlines a standard design for a bioequivalence study of an immediate-release amodiaquine formulation, in line with general regulatory guidance.[3][4][6]
1. Study Design:
-
Type: Single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.[3][12]
-
Population: Healthy adult volunteers.
-
Condition: Fasting state. The study should be conducted under fasting conditions as co-administration with a high-fat meal can significantly increase amodiaquine absorption.[3][4]
2. Dosing and Washout:
-
Dose: A single oral dose of the highest strength of the amodiaquine formulation (e.g., 150 mg or 153 mg).[3]
-
Washout Period: A washout period of at least 14 days (2 weeks) between the two dosing periods is required to prevent any carry-over effects, considering amodiaquine's elimination half-life of 24-28 hours.[3]
3. Blood Sampling:
-
Blood samples are collected in labeled tubes containing an appropriate anticoagulant.
-
Due to a rapid Tmax (median of ~0.9 hours), intensive blood sampling is critical within the first 2 hours post-dose.[3]
-
Example Sampling Schedule: Pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours after drug administration.[3]
4. Bioanalytical Analysis:
-
Plasma samples are analyzed for amodiaquine concentrations using a validated LC-MS/MS method with this compound as the internal standard.
5. Pharmacokinetic and Statistical Analysis:
-
The primary pharmacokinetic parameters are Cmax (maximum concentration), AUC0-t (area under the concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (area under the curve extrapolated to infinity).
-
These parameters are calculated from the plasma concentration-time data for the parent drug, amodiaquine.[3]
-
Bioequivalence is established if the 90% Confidence Intervals (CI) for the geometric mean ratio (Test/Reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00%.[13][14]
Protocol 2: Bioanalytical Method for Amodiaquine in Human Plasma
This protocol describes a sensitive and robust LC-MS/MS method for the quantification of amodiaquine in human plasma, utilizing this compound as the internal standard.
1. Materials and Reagents:
-
Amodiaquine and this compound (AQ-D10) reference standards.
-
Human plasma (with K2-EDTA or specified anticoagulant).
-
Acetonitrile, Methanol (HPLC grade).
-
Ammonium formate.
-
Formic acid or Trifluoroacetic acid.
-
Methyl Tertiary Butyl Ether (MTBE) or reagents for Solid Phase Extraction (SPE).
-
Deionized water.
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of amodiaquine and AQ-D10 in a suitable solvent like acetonitrile:water (50:50, v/v).[11]
-
Working Solutions: Prepare serial dilutions of the amodiaquine stock solution for calibration curve standards and quality control (QC) samples. Prepare a working solution of AQ-D10 at an appropriate concentration (e.g., 1 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 250 µL of human plasma (calibration standard, QC, or study sample) into a clean polypropylene tube.
-
Add a specified volume of the AQ-D10 internal standard working solution to all tubes (except blank matrix).
-
Vortex briefly to mix.
-
Add 1 mL of an alkaline buffer (e.g., 0.1 M NaOH) and vortex.
-
Add 3 mL of methyl tertiary butyl ether (MTBE), cap, and vortex for 5 minutes.[8]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for injection.
4. LC-MS/MS Conditions:
-
The following table provides typical parameters for the analysis. These should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | Hypersil Gold C18 (4.6 x 50mm, 5µm) or equivalent.[8][9] |
| Mobile Phase | Acetonitrile : 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v).[8] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[8] |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transition AQ | m/z 356 → 283.[5] |
| SRM Transition AQ-D10 | m/z 366 → 283 (Predicted based on D10 substitution) |
5. Method Validation:
-
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. The lower limit of quantification (LLOQ) for amodiaquine should be around 0.1-0.25 ng/mL.[8][9]
Data Presentation: Pharmacokinetic Results
The following table summarizes representative pharmacokinetic data from a replicate design bioequivalence study comparing a test and reference fixed-dose combination product containing amodiaquine.[13][14]
| Analyte | Parameter | Test Product (Geometric Mean) | Reference Product (Geometric Mean) | Geometric Mean Ratio (T/R) [%] | 90% Confidence Interval [%] |
| Amodiaquine | Cmax (ng/mL) | - | - | 95.0 | 86.7 - 104.1 |
| AUC0-last (ng·h/mL) | - | - | 100.0 | 93.5 - 107.0 |
Data adapted from a study on a fixed-dose combination of artesunate and amodiaquine.[13][14] The study concluded bioequivalence for the amodiaquine component as the 90% CIs fell within the 80-125% acceptance range. The study also noted intra-subject coefficients of variation (CV) for amodiaquine Cmax were 30.6% and 30.2% for the test and reference products, respectively.[13][14]
References
- 1. fip.org [fip.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. extranet.who.int [extranet.who.int]
- 4. extranet.who.int [extranet.who.int]
- 5. Pharmacokinetics of Amodiaquine and Desethylamodiaquine in Pregnant and Postpartum Women with Plasmodium vivax Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New FDA Draft Guidance for Industry on Bioequivalence Studies - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. ejbps.com [ejbps.com]
- 9. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. A Replicate Designed Bioequivalence Study To Compare Two Fixed-Dose Combination Products of Artesunate and Amodiaquine in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A replicate designed bioequivalence study to compare two fixed-dose combination products of artesunate and amodiaquine in healthy chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects with Amodiaquine-d10 in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amodiaquine-d10 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS assays?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS) for Amodiaquine. Its primary role is to compensate for variations in sample preparation, instrument response, and, most importantly, matrix effects during the LC-MS/MS analysis of Amodiaquine. Because this compound is chemically and physically almost identical to Amodiaquine, it co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate quantification of the analyte.
Q2: How does this compound help in overcoming matrix effects?
A2: Matrix effects, caused by co-eluting endogenous components from the biological sample, can alter the ionization efficiency of the analyte (Amodiaquine), leading to inaccurate quantification.[1][2][3] this compound, being a heavy isotope version of the analyte, is affected by these matrix components in nearly the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.[4][5][6]
Q3: What are the typical biological matrices in which this compound is used?
A3: this compound is commonly used for the quantification of Amodiaquine in various biological matrices, including human plasma and dried blood spots (DBS).[4][5][6][7][8][9] The choice of matrix depends on the specific clinical or preclinical study requirements.
Q4: What are the key validation parameters to assess when using this compound to counter matrix effects?
A4: According to regulatory guidelines from bodies like the FDA and EMA, key validation parameters include selectivity, accuracy, precision, carryover, and the matrix effect itself.[10][11][12] The matrix effect is quantitatively assessed by determining the matrix factor (MF) and the internal standard normalized matrix factor (IS-normalized MF). An IS-normalized MF close to 1.0 indicates that the internal standard has effectively compensated for the matrix effect.[4][5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte response despite using this compound | Inconsistent sample preparation leading to differential extraction recovery between the analyte and internal standard. | Ensure precise and consistent execution of the sample preparation protocol. Verify the accuracy of pipetting and solvent volumes. |
| Co-elution of a matrix component that selectively suppresses or enhances the analyte or internal standard. | Optimize the chromatographic method to improve the separation of Amodiaquine and this compound from interfering matrix components. This may involve changing the column, mobile phase composition, or gradient profile.[13] | |
| Normalized matrix factor significantly different from 1.0 | The internal standard is not adequately compensating for the matrix effect. This could be due to differences in the physicochemical properties between the analyte and IS under the specific LC-MS conditions, although unlikely for a SIL-IS. | Re-evaluate the sample cleanup procedure. More rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove more matrix interferences compared to simple protein precipitation.[14][15] |
| The concentration of the internal standard is too high or too low, leading to non-linear detector response or different susceptibility to matrix effects. | Optimize the concentration of this compound to be within the linear dynamic range of the mass spectrometer and comparable to the expected analyte concentrations. | |
| Poor peak shape for Amodiaquine and/or this compound | Column degradation or contamination. | Use a guard column and ensure proper sample cleanup to protect the analytical column. If peak shape deteriorates, wash or replace the column. A washout period in the gradient can help flush out strongly retained compounds.[4][7][13] |
| Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure the analytes are in a consistent ionic state. Ensure the mobile phase is properly mixed and degassed. | |
| Significant carryover observed | Inadequate cleaning of the autosampler and injection port between runs. | Optimize the autosampler wash procedure by using a strong organic solvent or a mixture that effectively dissolves the analytes. Injecting blank samples after high-concentration samples can confirm the effectiveness of the wash.[4][5] |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
Sample Preparation: Extraction from Dried Blood Spots (DBS)
-
Punch out a 3.2 mm disc from the dried blood spot, which corresponds to approximately 15 µL of blood.[5][9]
-
Place the disc in a clean microcentrifuge tube.
-
Add 200 µL of an extraction solution (e.g., 0.5% formic acid in water:acetonitrile (50:50, v/v)) containing this compound.[4][5][9]
-
Vortex for 30 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
Quantitative Data Summary
The effectiveness of this compound in compensating for matrix effects is demonstrated by the normalized matrix factor.
| Analyte | Biological Matrix | Internal Standard | Normalized Matrix Factor Range | Reference |
| Amodiaquine | Dried Blood Spots | This compound | 0.96 - 1.03 | [4][5][9] |
| Amodiaquine | Human Plasma | This compound | 0.988 - 1.023 | [6] |
The absolute recovery of Amodiaquine and its internal standard can vary depending on the extraction method.
| Compound | Extraction Method | Absolute Recovery Range | Reference |
| Amodiaquine | Supported Liquid Extraction (Plasma) | 66% - 76% | [7][8] |
| This compound | Supported Liquid Extraction (Plasma) | 73% - 85% | [7][8] |
Visualizations
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. providiongroup.com [providiongroup.com]
Addressing ion suppression in Amodiaquine analysis with Amodiaquine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amodiaquine-d10 (AQ-d10) to address ion suppression in the analysis of Amodiaquine (AQ).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Amodiaquine analysis?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal of the analyte of interest, in this case, Amodiaquine, is reduced due to the presence of other co-eluting components from the sample matrix (e.g., plasma, blood).[1] These interfering components can compete with Amodiaquine for ionization in the MS source, leading to a decreased signal intensity.[1] This can result in inaccurate and imprecise quantification, potentially underestimating the true concentration of Amodiaquine in the sample.[2]
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard.[3] Because it is structurally almost identical to Amodiaquine, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression as the unlabeled Amodiaquine.[4] By adding a known amount of AQ-d10 to each sample, the ratio of the signal of Amodiaquine to the signal of this compound is used for quantification. This ratio remains constant even if both signals are suppressed, thus providing a more accurate and reliable measurement.
Q3: Can I use a different internal standard instead of this compound?
A3: While other structural analogs can be used as internal standards, stable isotope-labeled internal standards like this compound are considered the gold standard.[3] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3][5] The use of a non-isotopically labeled internal standard might not fully compensate for matrix effects, potentially leading to less accurate results.[3]
Q4: What are the typical sources of matrix components that cause ion suppression in bioanalytical samples?
A4: In biological matrices such as plasma or blood, common sources of ion suppression include salts, proteins, peptides, lipids (like phospholipids), and other endogenous materials. These components can interfere with the ionization process in the mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for both Amodiaquine (AQ) and this compound (AQ-d10) | Significant ion suppression from the sample matrix. | Optimize sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than simple protein precipitation.[6] |
| Inefficient ionization in the MS source. | Optimize MS source parameters such as ion spray voltage, temperature, and gas flows.[7] | |
| High variability in AQ/AQ-d10 ratio between replicate injections | Inconsistent sample preparation or extraction. | Ensure consistent and reproducible sample preparation procedures for all samples and standards. Automation of liquid handling can improve precision.[8] |
| Carry-over from a previous high-concentration sample. | Implement a robust column wash step in the LC gradient to elute strongly retained compounds.[8] Check for and address any sources of carry-over in the autosampler. | |
| AQ-d10 signal is stable, but AQ signal is low or variable | The internal standard may not be co-eluting perfectly with the analyte, leading to differential ion suppression. | Adjust the chromatographic method to ensure co-elution of AQ and AQ-d10. This may involve changing the mobile phase composition, gradient profile, or even the analytical column.[4] |
| Degradation of Amodiaquine in the sample. | Investigate the stability of Amodiaquine under the sample storage and processing conditions.[8][9] | |
| No matrix effect observed during validation, but issues arise with real samples | The matrix of the validation samples (e.g., pooled blank plasma) may not be representative of the study samples. | If possible, use matrix from a similar population or individual patient blanks to re-evaluate the matrix effect.[6] |
Quantitative Data on Ion Suppression and Correction
The use of a stable isotope-labeled internal standard like AQ-d10 is crucial for mitigating the impact of ion suppression. The table below illustrates a hypothetical scenario of how AQ-d10 can correct for signal suppression.
| Sample | AQ Peak Area (No IS) | AQ-d10 Peak Area | AQ/AQ-d10 Ratio | Calculated Concentration (ng/mL) | % Ion Suppression * |
| Neat Solution (No Matrix) | 1,000,000 | 1,000,000 | 1.00 | 100 | 0% |
| Plasma Sample 1 | 500,000 | 500,000 | 1.00 | 100 | 50% |
| Plasma Sample 2 | 200,000 | 200,000 | 1.00 | 100 | 80% |
*Calculated as: (1 - (Peak Area in Matrix / Peak Area in Neat Solution)) * 100
As shown, even with significant ion suppression (50-80%), the AQ/AQ-d10 ratio remains constant, allowing for accurate quantification. Studies have shown that with the use of deuterated internal standards, normalized matrix factors for amodiaquine analysis can be close to 1.0 (ranging from 0.96 to 1.03), indicating effective compensation for matrix effects.[7][10][11][12]
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted from a high-throughput method for Amodiaquine analysis in plasma.[8][13]
-
Sample Pre-treatment: To a 100 µL plasma sample, add a known concentration of this compound solution.
-
Loading: Load the pre-treated sample onto a supported liquid extraction (SLE+) plate.
-
Elution: Elute the analytes using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical parameters for the analysis of Amodiaquine and its metabolite, desethylamodiaquine.
| Parameter | Condition |
| LC Column | Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm[8][10][12][13] |
| Mobile Phase A | 20 mM ammonium formate with 1% formic acid in water (pH ~2.6)[8][13] |
| Mobile Phase B | Acetonitrile[8][13] |
| Gradient | A gradient of 15-85% Acetonitrile.[8][13] |
| Flow Rate | Typically between 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[7] |
| MS/MS Transitions | Amodiaquine: m/z 356.4 ⟶ 283.2[7] |
| This compound: m/z 366.3 ⟶ 283.3[7] |
Visualizations
Caption: Workflow for Amodiaquine analysis using this compound to correct for ion suppression.
Caption: Logical relationship demonstrating the correction of ion suppression with a co-eluting internal standard.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
Technical Support Center: Amodiaquine-d10 Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing, storage, and troubleshooting of amodiaquine-d10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: While specific stability data for this compound is not extensively published, based on the stability of amodiaquine, it is recommended to store this compound powder in a cool, dry, and dark place. For solutions, storage at low temperatures is crucial. A study on amodiaquine (AQ) and its metabolite (AQm) provides the following stability data in plasma and whole blood, which can be used as a conservative guide for this compound solutions[1]:
-
-86°C and -20°C: Stable in plasma and blood for at least 35 days.
-
4°C: Stable in plasma for 14 days and in blood for 35 days.
-
22°C (Room Temperature): Stable in plasma for 1 day and in blood for 7 days.
-
37°C: Stable in blood for 1 day.
For long-term storage of the solid compound, it is recommended to store it at or below 30°C[2].
Q2: What is the expected shelf-life of this compound?
A: The shelf-life of amodiaquine hydrochloride as an active pharmaceutical ingredient (API) has been approved for a 36-month retest period when stored at or below 30°C[2]. While this applies to the non-deuterated form, it serves as a good starting point for this compound. For amodiaquine in combination with other drugs, a shelf-life of 24 months has been allowed for tablets stored at or below 30°C[2]. However, the actual shelf-life of your this compound standard will depend on the supplier and the specific formulation (powder vs. solution). Always refer to the manufacturer's certificate of analysis for the expiration date.
Q3: How can I tell if my this compound has degraded?
A: Visual inspection of the solid material for color change or clumping can be an initial indicator. For solutions, discoloration may be observed. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation. Stress testing has shown that amodiaquine undergoes degradation under hydrolytic (acidic, alkaline, and neutral), photolytic, and oxidative conditions.
Q4: Is this compound sensitive to light?
A: Yes, amodiaquine has shown sensitivity to light. It exhibits extensive hydrolysis in acidic, alkaline, and neutral solutions, both with and without the presence of light. Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guides
Issue 1: Inconsistent or drifting analytical results (e.g., LC-MS signal intensity).
| Potential Cause | Troubleshooting Steps |
| Degradation of stock or working solutions | 1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. If the issue persists, prepare a fresh stock solution from the solid this compound. 3. Always store stock and working solutions at the recommended low temperatures and protected from light. |
| Adsorption to container surfaces | 1. Use silanized glass vials or polypropylene tubes for storing solutions. 2. Briefly vortex the solution before use. |
| Incorrect solvent for dissolution | 1. Ensure the solvent used for preparing stock and working solutions is appropriate and of high purity. Methanol is a commonly used solvent. |
| Freeze-thaw instability | 1. Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. A study on amodiaquine showed stability through freeze-thaw cycles, but this can vary based on the matrix[1]. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Review the storage conditions and handling procedures. Amodiaquine is known to degrade under hydrolytic, photolytic, and oxidative stress. 2. Perform a forced degradation study on a small sample to identify potential degradation products and their retention times. 3. The main metabolite of amodiaquine is N-desethyl-amodiaquine (DEAQ)[3][4]. Degradation may lead to similar products. |
| Contamination of the analytical system | 1. Run a blank injection (solvent only) to check for system contamination. 2. If necessary, clean the injection port, column, and detector. |
| Impurity in the solvent or reagents | 1. Use fresh, high-purity solvents and reagents. |
Data on Amodiaquine Stability
Table 1: Stability of Amodiaquine (AQ) and its Metabolite (AQm) in Biological Matrices [1]
| Storage Temperature | Matrix | Analyte | Stability Duration |
| -86°C | Plasma | AQ & AQm | Stable for 35 days |
| -86°C | Blood | AQ & AQm | Stable for 35 days |
| -20°C | Plasma | AQ & AQm | Stable for 35 days |
| -20°C | Blood | AQ & AQm | Stable for 7 days |
| 4°C | Plasma | AQ & AQm | Stable for 14 days |
| 4°C | Blood | AQ & AQm | Stable for 35 days |
| 22°C | Plasma | AQ & AQm | Stable for 1 day |
| 22°C | Blood | AQ & AQm | Stable for 7 days |
| 37°C | Blood | AQ & AQm | Stable for 1 day |
Table 2: Summary of Amodiaquine Dihydrochloride Stress Degradation Studies [5]
| Stress Condition | Observation |
| Acidic Hydrolysis | Extensive degradation observed. |
| Alkaline Hydrolysis | Extensive degradation observed. |
| Neutral Hydrolysis | Extensive degradation observed. |
| Oxidative (e.g., H₂O₂) | Stable. |
| Thermal | Stable. |
| Photolytic | Significant degradation in solution. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is based on the principles outlined in the ICH Q1A(R2) guideline for stability testing[6].
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water, methanol, acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18 or C8)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3-30%).
-
Keep at room temperature for a defined period.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
For solid-state testing, place the this compound powder in an oven at a high temperature (e.g., 105°C) for a set time. Then, dissolve and dilute for analysis.
-
For solution testing, incubate the stock solution at an elevated temperature (e.g., 60°C).
-
-
Photolytic Degradation:
-
Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
-
Analysis:
-
Analyze all samples (stressed and control) by a validated stability-indicating HPLC or LC-MS method.
-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
-
Visualizations
Caption: Experimental workflow for forced degradation stability testing of this compound.
References
Troubleshooting poor recovery of Amodiaquine-d10 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Amodiaquine-d10 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Amodiaquine, an antimalarial drug. It is commonly used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the quantification of Amodiaquine in biological samples. Because it is chemically almost identical to Amodiaquine but has a different mass, it can be used to correct for variability in sample preparation and instrument response, leading to more accurate and precise results.
Q2: What are the common causes of poor recovery for this compound?
Poor recovery of this compound can stem from several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of this compound, affecting its solubility and retention on extraction media.
-
Inappropriate Solvent Selection: The choice of extraction solvent in liquid-liquid extraction (LLE) or the wash and elution solvents in solid-phase extraction (SPE) is crucial for efficient recovery.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, blood) can interfere with the extraction process or ionize differently than the analyte and internal standard in the mass spectrometer.[1]
-
Compound Instability: Amodiaquine can be unstable under certain storage and handling conditions, such as prolonged exposure to room temperature or multiple freeze-thaw cycles.[2][3][4][5]
-
Issues with the Deuterated Standard: In rare cases, differences in chromatographic behavior between the deuterated standard and the native analyte can lead to differential recovery and matrix effects.[1][6]
Q3: What are the general stability characteristics of Amodiaquine that I should be aware of?
Studies have shown that Amodiaquine is stable in plasma under the following conditions:
-
At -80°C and -20°C for at least 35 days.[5]
-
At 4°C for up to 14 days.[5]
-
At room temperature (22°C) for up to 24 hours.[5] It is less stable at higher temperatures, with degradation observed after extended periods at 37°C.[5] Multiple freeze-thaw cycles can also impact stability.[3]
Troubleshooting Guides
This section provides detailed troubleshooting for common extraction methods.
Poor Recovery in Solid-Phase Extraction (SPE)
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Analyte lost during sample loading | Incomplete sorbent conditioning: The sorbent is not properly wetted, leading to inconsistent interactions with the analyte. | Ensure the sorbent bed is fully wetted with the conditioning solvent (e.g., methanol) followed by an equilibration with a solvent similar to the sample matrix. |
| Sample pH not optimized: Amodiaquine is a basic compound. If the sample pH is too low, the compound will be ionized and may not be retained effectively on a non-polar sorbent. | Adjust the sample pH to be at least 2 pH units above the pKa of Amodiaquine to ensure it is in its neutral, more retained form. | |
| Analyte lost during washing step | Wash solvent is too strong: The wash solvent may be partially eluting the this compound along with the interferences. | Decrease the organic content of the wash solvent. For example, if using methanol/water, decrease the percentage of methanol. |
| Analyte not recovered during elution | Elution solvent is too weak: The elution solvent does not have sufficient strength to desorb the analyte from the sorbent. | Increase the strength of the elution solvent. This could involve increasing the percentage of organic solvent or adding a modifier like a small amount of acid (e.g., formic acid) to facilitate the elution of the basic Amodiaquine. |
| Insufficient elution volume: The volume of the elution solvent may not be enough to completely elute the analyte from the cartridge. | Increase the volume of the elution solvent in increments and test for recovery. | |
| Inconsistent recovery | Cartridge drying out: If the sorbent bed dries out before sample loading or between steps, it can lead to channeling and inconsistent results. | Ensure the sorbent bed remains wet throughout the conditioning and sample loading steps. |
| High flow rate: A flow rate that is too fast during sample loading or elution can prevent proper equilibration and lead to poor recovery. | Optimize the flow rate. A slower flow rate during sample loading and elution often improves recovery and reproducibility. |
Experimental Protocol: Optimization of SPE Recovery
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix (e.g., plasma).
-
Test Different Sorbent Types: If using a non-polar sorbent like C18, consider testing a mixed-mode or ion-exchange sorbent that might have a stronger affinity for Amodiaquine.
-
pH Optimization:
-
Prepare aliquots of the spiked sample and adjust the pH to a range of values (e.g., pH 7, 8, 9, 10) using a suitable buffer.
-
Process each aliquot through the SPE procedure and analyze the final extract.
-
Compare the recovery at each pH to determine the optimal condition.
-
-
Wash Solvent Optimization:
-
Using the optimal pH, process several aliquots of the spiked sample.
-
During the wash step, use a series of solvents with increasing organic content (e.g., 10%, 20%, 30% methanol in water).
-
Collect and analyze the wash fractions to see at what solvent strength the analyte begins to elute.
-
-
Elution Solvent Optimization:
-
Process several aliquots of the spiked sample using the optimized pH and wash conditions.
-
Test different elution solvents (e.g., methanol, acetonitrile) and the effect of adding a modifier (e.g., 0.1%, 0.5%, 1% formic acid).
-
Vary the elution volume (e.g., 1 mL, 2 mL, 3 mL) to find the minimum volume required for complete elution.
-
Poor Recovery in Liquid-Liquid Extraction (LLE)
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Analyte remains in the aqueous phase | Incorrect pH of the aqueous phase: Amodiaquine is a basic compound and will be ionized (and therefore more water-soluble) at acidic or neutral pH. | Adjust the pH of the aqueous sample to be basic (e.g., pH 9-11) to neutralize the this compound, making it more soluble in the organic extraction solvent. |
| Organic solvent is too polar or non-polar: The chosen organic solvent may not be optimal for partitioning this compound from the aqueous phase. | Test a range of organic solvents with varying polarities. Common solvents for Amodiaquine extraction include diethyl ether and mixtures of other organic solvents.[7] | |
| Inconsistent recovery | Insufficient mixing: Inadequate shaking or vortexing does not allow for efficient partitioning of the analyte into the organic phase. | Ensure vigorous and consistent mixing for a sufficient amount of time to allow for equilibrium to be reached. |
| Emulsion formation: An emulsion layer can form between the aqueous and organic phases, trapping the analyte and leading to poor and variable recovery. | To break an emulsion, try adding a small amount of salt (salting out), centrifuging the sample at a higher speed, or changing the organic solvent. |
Experimental Protocol: Optimization of LLE Recovery
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix.
-
pH Optimization:
-
To separate aliquots of the spiked sample, add a basic buffer or solution to adjust the pH to a range of values (e.g., pH 8, 9, 10, 11).
-
Perform the LLE with a chosen organic solvent.
-
Analyze the organic phase and compare the recovery at each pH.
-
-
Solvent Selection:
-
Using the optimal pH, perform the LLE on separate aliquots using different organic solvents (e.g., diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane).
-
Analyze the organic phase from each extraction to determine which solvent provides the best recovery.
-
-
Back Extraction (Optional, for cleaner sample):
-
After the initial extraction into the organic phase, perform a back extraction into a fresh acidic aqueous solution (e.g., 0.1 M HCl). This will ionize the Amodiaquine and move it back into the aqueous phase, leaving many neutral interferences behind.
-
The acidic aqueous phase can then be basified and re-extracted with an organic solvent.
-
Poor Recovery in Protein Precipitation
Detailed Troubleshooting Steps:
| Issue | Potential Cause | Recommended Action |
| Low recovery in supernatant | Analyte co-precipitation: this compound may be trapped within the precipitated protein pellet. | Test different protein precipitation solvents. Acetonitrile is commonly used, but methanol or acetone may yield better recovery for Amodiaquine. Some methods also use an acid in the precipitation solvent to help release protein-bound drug. |
| Suboptimal solvent to sample ratio: An insufficient volume of precipitation solvent may not effectively precipitate all proteins, leading to a "gummy" pellet that can trap the analyte. | Optimize the ratio of precipitation solvent to sample. A common starting point is 3:1 (v/v), but this can be adjusted. | |
| Inconsistent recovery | Inadequate mixing or incubation: Insufficient vortexing or incubation time can lead to incomplete protein precipitation and variable results. | Ensure thorough and consistent vortexing after adding the precipitation solvent. A short incubation period (e.g., 5-10 minutes) at a cold temperature (e.g., -20°C) can improve precipitation. |
Experimental Protocol: Optimization of Protein Precipitation Recovery
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix.
-
Solvent Comparison:
-
To separate aliquots of the spiked sample, add different precipitation solvents (e.g., acetonitrile, methanol, acetone).
-
Maintain a consistent solvent-to-sample ratio (e.g., 3:1).
-
Vortex, centrifuge, and analyze the supernatant to compare recovery with each solvent.
-
-
Ratio Optimization:
-
Using the best solvent from the previous step, test different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1).
-
Analyze the supernatant to find the ratio that gives the highest and most consistent recovery.
-
-
Addition of Acid:
-
Test the effect of adding a small amount of acid (e.g., 0.1% formic acid or trichloroacetic acid) to the precipitation solvent. This can help disrupt protein binding and improve recovery.
-
Quantitative Data Summary
Table 1: Reported Recovery of Amodiaquine and Deuterated Internal Standard using Different Extraction Methods
| Extraction Method | Matrix | Recovery of Amodiaquine | Recovery of this compound | Reference |
| Supported Liquid Extraction (SLE+) | Plasma | 66% - 76% | 73% - 85% | [2][8] |
| Liquid-Liquid Extraction (LLE) with Diethyl Ether | Plasma | ~80% | Not specified | [7] |
| Solid-Phase Extraction (SPE) | Plasma | 79.1% - 104.0% | Not specified | [9] |
| Protein Precipitation with Acetonitrile | Plasma | Not specified | Not specified | [10] |
Note: Recovery can be method and laboratory dependent. The values above should be used as a general guide.
References
- 1. myadlm.org [myadlm.org]
- 2. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new approach to evaluate stability of amodiaquine and its metabolite in blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine and Its Metabolite in Plasma of Patients Treated with Oral Fixed-Dose Amodiaquine-Artesunate Combination in Areas of Malaria Endemicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing carryover of Amodiaquine-d10 in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autosampler carryover of Amodiaquine-d10 in their experiments.
Troubleshooting Guides
Issue: Persistent Carryover of this compound in Blank Injections
This guide provides a systematic approach to identifying and resolving the source of this compound carryover in your LC-MS/MS system.
Step 1: Initial Diagnosis and Carryover Classification
The first step is to determine the nature and source of the carryover.
-
Procedure:
-
Inject a high-concentration this compound standard.
-
Immediately follow with a series of blank injections (at least three).
-
Analyze the peak area of this compound in the blank injections.
-
-
Interpretation:
-
Decreasing Peak Area: If the carryover peak area decreases with each subsequent blank injection, the contamination is likely within the injection path (needle, loop, valve).[1]
-
Constant Peak Area: If the carryover peak area remains relatively constant, the source might be contamination of the blank solvent or the outside of the needle.[1]
-
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of your calibration curve or a concentration known to cause carryover.
-
Prepare Fresh Blanks: Use fresh, high-purity solvent (e.g., the initial mobile phase composition) for your blank injections.
-
Injection Sequence:
-
Inject the high-concentration standard.
-
Inject at least three consecutive blank samples.
-
-
Data Analysis:
-
Integrate the peak area for this compound in each of the blank injections.
-
Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in High Standard) * 100
-
An acceptable level of carryover is typically less than 0.1% of the analyte signal in the blank injections.[2]
-
Step 2: Optimizing the Wash Protocol
Amodiaquine is a basic compound, and its carryover can often be mitigated by using an appropriate wash solvent.
-
Wash Solvent Selection:
-
Strong Organic Solvents: A common starting point is a high percentage of organic solvent. Isopropanol is often more effective than methanol or acetonitrile for removing contaminants.[1]
-
pH Modification: Since Amodiaquine is basic, adding a small amount of acid to the wash solvent can help to solubilize and remove any adsorbed analyte. Use volatile acids compatible with LC-MS, such as 0.1-1% formic acid or acetic acid.[1][3]
-
Solvent Mixtures: A mixture of solvents can be more effective. For example, a combination of a strong organic solvent and an acidified aqueous solution can be a powerful wash solution. One study successfully quantified Amodiaquine with no detectable carryover using a mobile phase containing acetonitrile and 20 mM ammonium formate with 0.5% formic acid.[4][5] A similar composition could be effective as a wash solvent.
-
-
Wash Procedure Optimization:
-
Increase Wash Volume/Time: If carryover persists, increase the volume of the wash solvent used or the duration of the wash cycle.[3] Some systems allow for pre- and post-injection washes, which can significantly reduce carryover.[6][7]
-
Internal and External Needle Wash: Utilize both internal and external needle wash functions if your autosampler has them. The external wash is crucial for removing residue from the outer surface of the needle.[8]
-
Step 3: Hardware and System Troubleshooting
If optimizing the wash protocol is insufficient, the issue may lie with the autosampler hardware.
-
Common Culprits:
-
Needle Seal: This is a frequent source of carryover and should be replaced regularly.[1]
-
Injection Valve Rotor Seal: Worn or dirty rotor seals can trap and release the analyte.[9][10] Consider replacing it, potentially with a different material like PEEK, which may reduce adsorption of hydrophobic compounds.[11]
-
Sample Loop: Adsorption can occur on the sample loop. Try replacing the loop, possibly with one of a different material (e.g., PEEK instead of stainless steel).[1]
-
Troubleshooting Workflow
Caption: A troubleshooting workflow for this compound carryover.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound carryover?
A1: The most frequent causes include:
-
Insufficient Autosampler Needle Wash: Residual sample adhering to the internal or external surfaces of the needle.[2]
-
Inappropriate Wash Solvent: The wash solvent is not strong enough or chemically compatible to fully solubilize and remove this compound.[2]
-
Adsorption onto Hardware: Amodiaquine, being a basic and somewhat hydrophobic compound, can adsorb onto surfaces like the needle seal, injection valve rotor, and sample loop.[11]
-
Contaminated Syringes or Tubing: Residue can accumulate in less frequently flushed parts of the system.
Q2: What is a good starting point for a wash solvent for this compound?
A2: A good starting point is a wash solvent that is at least as strong as the strongest mobile phase used in your gradient. For this compound, consider the following, starting with the first and progressing if carryover persists:
-
Acidified Strong Organic/Aqueous Mix: A mixture of 80-100% acetonitrile or methanol with water, containing 0.1-1% formic acid.[1]
-
Isopropanol-Based Wash: Isopropanol is an excellent wash solvent for many applications and can be more effective than methanol or acetonitrile.[1]
-
Multi-Solvent Wash: Some modern autosamplers allow for the use of multiple wash solvents in sequence. A protocol could involve an initial wash with a solvent that matches the sample diluent, followed by a stronger, acidified organic wash, and a final rinse with the initial mobile phase.
Q3: How can I determine if the carryover is from the autosampler or the column?
A3: To isolate the source of the carryover, you can perform a simple test:
-
Remove the analytical column from the system.
-
Replace it with a zero-dead-volume union.
-
Repeat the carryover test by injecting a high-concentration standard followed by blanks.
-
If the carryover peak is still present, the source is the autosampler or other pre-column components.[1] If the peak disappears, the column is likely the source of the carryover.
Logical Relationship of Carryover Sources
Caption: Potential sources of this compound carryover.
Data Summary
The following table summarizes recommended wash solvent compositions for minimizing carryover of basic compounds like Amodiaquine.
| Wash Solvent Composition | Rationale | Reference(s) |
| High percentage of strong organic solvent (e.g., 80-100% Acetonitrile or Methanol) in water | Effective for reversed-phase applications where the organic solvent is the strong eluent. | [1] |
| Isopropanol (IPA) | Often more effective at removing contaminants than methanol or acetonitrile. | [1] |
| Addition of 0.1-1% volatile acid (e.g., Formic Acid, Acetic Acid) | Increases the solubility of basic compounds like Amodiaquine, preventing adsorption. | [1][3] |
| Multi-solvent systems (e.g., DMSO followed by ACN/Water) | Can be highly effective for compounds with strong retention properties by using solvents with different polarities and solubilizing characteristics in sequence. | [12] |
Note: The effectiveness of a wash solvent is highly dependent on the specific compound, the sample matrix, and the LC system. Empirical testing is necessary to determine the optimal wash protocol for your method.
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. mastelf.com [mastelf.com]
- 3. lctsbible.com [lctsbible.com]
- 4. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. grupobiomaster.com [grupobiomaster.com]
Impact of different anticoagulants on Amodiaquine-d10 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Amodiaquine-d10. It specifically addresses potential issues arising from the use of different anticoagulants during blood sample collection.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulant is most commonly used for Amodiaquine quantification in blood samples?
A1: Based on a review of current literature, Ethylenediaminetetraacetic acid (EDTA) is the most frequently cited anticoagulant for blood collection in studies involving the quantification of amodiaquine and its metabolites.[1][2] Both K2EDTA and K3EDTA salts are used.
Q2: Can the choice of anticoagulant affect the final quantified concentration of this compound?
A2: Yes, the choice of anticoagulant can potentially influence the bioanalysis of drugs.[3][4] While some studies on amodiaquine have reported no significant interference from different anticoagulants under their specific validated methods, it is a critical pre-analytical variable that should be carefully considered and validated. For some drugs, the choice of anticoagulant has been shown to cause significant differences in measured plasma concentrations.[3][4]
Q3: How can different anticoagulants interfere with LC-MS/MS analysis of this compound?
A3: Anticoagulants can interfere in several ways:
-
Matrix Effects: The anticoagulant and its counter-ions can alter the ionization efficiency of this compound and its internal standard in the mass spectrometer source, leading to ion suppression or enhancement.[1]
-
Analyte Stability: The chemical properties of the anticoagulant could potentially affect the stability of amodiaquine in the blood sample during storage and processing.
-
Extraction Efficiency: The choice of anticoagulant may influence the recovery of amodiaquine from the plasma or whole blood during the sample preparation process.
-
Chelation: EDTA is a known chelating agent, which could theoretically interact with any metal-dependent processes that might affect amodiaquine, although this is less likely to be a direct issue for the drug itself.[3]
Q4: What are the recommended procedures for blood collection for this compound analysis?
A4: Regardless of the anticoagulant chosen, it is crucial to follow a standardized procedure to minimize pre-analytical errors. This includes:
-
Using the correct tube-top color corresponding to the desired anticoagulant.
-
Ensuring the blood collection tube is filled to the indicated volume to maintain the correct blood-to-anticoagulant ratio.[5]
-
Gently inverting the tube several times immediately after collection to ensure proper mixing with the anticoagulant.
-
Following the specified processing and storage conditions (e.g., centrifugation parameters, temperature) as outlined in your validated bioanalytical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound recovery | Interference from anticoagulant during sample extraction. | 1. Evaluate the extraction efficiency of your method using plasma collected with different anticoagulants (e.g., EDTA, heparin, citrate). 2. Optimize the extraction solvent and pH to improve recovery for your chosen anticoagulant. 3. Consider a different sample cleanup technique, such as solid-phase extraction (SPE) or supported liquid extraction (SLE), which may be less susceptible to matrix effects. |
| High variability in replicate samples | Inconsistent mixing of blood with anticoagulant. Micro-clot formation. | 1. Ensure immediate and gentle inversion of blood collection tubes upon sample collection. 2. Visually inspect plasma for any signs of clotting before proceeding with extraction. 3. If using heparin, be aware that it can sometimes be less effective at preventing micro-clots compared to EDTA, which may affect automated liquid handling. |
| Ion suppression or enhancement in MS signal | Matrix effect from the anticoagulant. | 1. Perform a post-extraction addition experiment to assess the matrix effect. Spike this compound and its internal standard into extracted blank plasma from different anticoagulant sources and compare the response to a neat solution. 2. If significant matrix effects are observed, consider modifying the chromatographic conditions to better separate amodiaquine from interfering matrix components. 3. Ensure the use of a stable isotope-labeled internal standard, like this compound, which can help to compensate for matrix effects.[1] |
| Discrepant results between studies | Use of different anticoagulants in the respective studies. | 1. When comparing data across different studies, it is crucial to note the anticoagulant used in each. 2. If your study requires comparison with historical data, it is advisable to use the same anticoagulant to maintain consistency. 3. If switching anticoagulants, a cross-validation study should be performed to demonstrate that the new anticoagulant does not significantly impact the quantification. |
Quantitative Data on Anticoagulant Impact
| Anticoagulant | Mean Recovery (%) | Standard Deviation (%) | Matrix Effect | Normalized Matrix Factor |
| K2 EDTA | 92.5 | 4.1 | 1.05 | 1.01 |
| K3 EDTA | 91.8 | 4.5 | 1.07 | 1.02 |
| Lithium Heparin | 85.2 | 6.8 | 0.92 | 0.98 |
| Sodium Citrate | 88.9 | 5.3 | 0.98 | 0.99 |
Note: This table is for illustrative purposes only. Researchers should generate their own data as part of their bioanalytical method validation.
Experimental Protocols
Blood Sample Collection and Processing
-
Blood Collection:
-
For EDTA plasma , collect whole blood in a purple-top tube containing K2 or K3 EDTA.
-
For Heparin plasma , collect whole blood in a green-top tube containing lithium or sodium heparin.
-
For Citrate plasma , collect whole blood in a light blue-top tube containing sodium citrate.
-
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant.
-
Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a clean, labeled polypropylene tube.
-
Storage: Store the plasma samples at -80°C until analysis.
LC-MS/MS Quantification of this compound
This is a representative protocol based on published methods.[1]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
LC Separation:
-
Transfer the supernatant to an HPLC vial.
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 or a cyano (CN) column.
-
Use a mobile phase gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Perform detection using a triple quadrupole mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transitions for Amodiaquine and this compound.
-
Visualizations
Caption: Troubleshooting workflow for anticoagulant-related issues.
References
- 1. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fartest.ir [fartest.ir]
Enhancing sensitivity for low concentrations of amodiaquine using Amodiaquine-d10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amodiaquine (AQ) and its deuterated internal standard, Amodiaquine-d10 (AQ-d10), to enhance analytical sensitivity for low concentrations.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for amodiaquine quantification?
Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS.[1] AQ-d10 is chemically identical to amodiaquine but has a higher mass due to the deuterium atoms. This allows it to co-elute with amodiaquine and experience similar ionization effects in the mass spectrometer. By normalizing the signal of amodiaquine to that of the known concentration of AQ-d10, you can correct for variability in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification, especially at low concentrations.[1]
Q2: What is the primary metabolite of amodiaquine and should I be monitoring it?
The primary and pharmacologically active metabolite of amodiaquine is N-desethylamodiaquine (DEAQ).[2][3] Amodiaquine is rapidly and extensively metabolized in the liver to DEAQ.[2] Given that DEAQ contributes significantly to the overall antimalarial activity, it is highly recommended to monitor both amodiaquine and desethylamodiaquine in your experiments.[2] Many published methods include the simultaneous quantification of both compounds.[4][5]
Q3: What are the typical mass transitions (MRM) for amodiaquine and this compound?
For quantification using a triple quadrupole mass spectrometer, the following selected reaction monitoring (SRM) transitions are commonly used:
It is important to note that the product ion (m/z 283) is the same for both the analyte and the internal standard, resulting from the loss of the amino side chain.[4] This does not negatively impact quantification when using a stable isotope-labeled internal standard.
Troubleshooting Guides
Issue 1: Poor Sensitivity/Low Signal Intensity for Amodiaquine
Symptoms:
-
Low signal-to-noise ratio for the amodiaquine peak, especially for low concentration samples.
-
Difficulty in achieving the desired lower limit of quantification (LLOQ).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for amodiaquine. Perform a compound tuning to determine the optimal precursor and product ions and their corresponding collision energies. |
| Inefficient Sample Extraction and Cleanup | The choice of sample preparation technique is critical. Protein precipitation is a simple method but may not be sufficient to remove interfering phospholipids from the matrix.[6] Consider more robust methods like solid-phase extraction (SPE) or supported liquid extraction (SLE) for cleaner samples.[4][5] |
| Matrix Effects (Ion Suppression) | Co-eluting endogenous components from the biological matrix can suppress the ionization of amodiaquine. To diagnose this, perform a post-column infusion experiment.[7] If ion suppression is observed at the retention time of amodiaquine, improve the chromatographic separation to separate it from the interfering components or enhance the sample cleanup procedure. |
| Incorrect Mobile Phase Composition | The pH of the mobile phase can significantly impact the ionization efficiency of amodiaquine. Since amodiaquine is a basic compound, a mobile phase with a low pH (e.g., containing formic acid or ammonium formate) is generally preferred for positive electrospray ionization (ESI).[4] |
| Low Injection Volume | While reducing injection volume can sometimes mitigate matrix effects, it can also lead to lower sensitivity. If the sample is clean, consider increasing the injection volume. |
Issue 2: High or Unstable Background Noise
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of many interfering peaks.
-
Inconsistent baseline between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated LC-MS System | Contamination can originate from the mobile phase, solvents, or the samples themselves. Flush the entire LC system with a strong solvent mixture (e.g., methanol:acetonitrile:isopropanol:water with a small amount of acid or base). Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Poor Quality Solvents or Reagents | Use high-purity, LC-MS grade solvents and fresh reagents to prepare mobile phases and extraction solutions. Impurities in lower-grade solvents can contribute to high background noise. |
| Carryover from Previous Injections | If a high concentration sample is followed by a low concentration one, carryover can occur. Optimize the needle wash procedure in the autosampler, using a strong solvent to effectively clean the injection system between samples. Injecting blank samples after high concentration standards can help diagnose carryover.[6] |
| Inadequate Sample Cleanup | As mentioned previously, insufficient removal of matrix components can lead to a high background. Re-evaluate and optimize your sample preparation protocol. |
Issue 3: Inconsistent or Unreliable this compound Signal
Symptoms:
-
Variable peak area for the internal standard across a batch of samples.
-
Poor precision in the calculated concentrations of quality control (QC) samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Spiking of Internal Standard | Ensure that the internal standard working solution is added precisely and consistently to all samples, standards, and QCs. Use a calibrated pipette and verify the pipetting technique. |
| Degradation of this compound | Verify the stability of the this compound stock and working solutions under the storage and experimental conditions. Prepare fresh solutions if degradation is suspected. |
| Isotopic Interference | While generally minimal with a +10 Da mass shift, at very high concentrations of amodiaquine, the M+10 isotope peak of the analyte could potentially contribute to the signal of the internal standard. This is less likely to be an issue at low concentrations. If suspected, this can be corrected using a nonlinear calibration function.[8] |
| Differential Matrix Effects | Although this compound is designed to compensate for matrix effects, in cases of severe and variable ion suppression, even the internal standard's signal can be affected, leading to imprecision. In such cases, the primary focus should be on improving the sample cleanup and chromatographic separation to minimize matrix effects for both the analyte and the internal standard. |
Experimental Protocols
Sample Preparation from Human Plasma (Supported Liquid Extraction)
This protocol is adapted from a high-throughput method for amodiaquine and desethylamodiaquine quantification.
-
Aliquoting: Aliquot 100 µL of human plasma into a 96-well plate.
-
Internal Standard Spiking: Add the internal standard working solution containing this compound to each well.
-
Extraction: Add 350 µL of 0.5 M ammonium hydroxide.
-
Mixing and Centrifugation: Mix the plate and then centrifuge.
-
Loading onto SLE+ plate: Load 200 µL of the supernatant onto a supported liquid extraction (SLE+) 96-well plate.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of amodiaquine.
| Parameter | Typical Value | Reference |
| LC Column | Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm | [4] |
| Mobile Phase A | 20 mM ammonium formate with 1% formic acid in water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample | [4][9] |
| Flow Rate | 0.5 - 1.0 mL/min | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MS/MS Mode | Selected Reaction Monitoring (SRM) | [4] |
Quantitative Data Summary
The following tables present a summary of quantitative data from a validated LC-MS/MS method for amodiaquine and its metabolite, desethylamodiaquine.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Amodiaquine | 1.08 - 263 | 1.08 | |
| Desethylamodiaquine | 1.41 - 610 | 1.41 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Amodiaquine | Low, Mid, High | < 15.0 | < 15.0 | 85.0 - 115.0 | |
| Desethylamodiaquine | Low, Mid, High | < 15.0 | < 15.0 | 85.0 - 115.0 |
Table 3: Recovery
| Analyte | Recovery (%) | Reference |
| Amodiaquine | 66 - 76 | |
| Desethylamodiaquine | 66 - 76 | |
| This compound | 73 - 85 |
Visualizations
Caption: Metabolic pathway of amodiaquine to its active metabolite.
Caption: General experimental workflow for amodiaquine analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
Validation & Comparative
Method validation of amodiaquine assay using Amodiaquine-d10 according to FDA guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical method validation for the quantification of amodiaquine, with a focus on methods utilizing Amodiaquine-d10 as an internal standard, in accordance with the U.S. Food and Drug Administration (FDA) guidelines. The data and protocols presented are compiled from peer-reviewed scientific literature to offer an objective overview for professionals in drug development and bioanalysis.
I. Introduction to Amodiaquine and Bioanalytical Method Validation
Amodiaquine (AQ) is an antimalarial drug widely used in combination therapies, such as with artesunate, for the treatment of uncomplicated malaria. Accurate quantification of amodiaquine and its active metabolite, desethylamodiaquine (DEAQ), in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the parameters that must be evaluated to ensure the reliability of these measurements.[1]
This guide focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are frequently employed for their high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is a common and recommended practice to correct for variability during sample processing and analysis.
II. Comparison of Validated LC-MS/MS Methods for Amodiaquine
The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the quantification of amodiaquine, using this compound as an internal standard. These methods have been validated in different biological matrices, such as human plasma and dried blood spots (DBS).
Table 1: Method Validation Parameters for Amodiaquine Assay
| Parameter | Method 1 (Plasma)[2] | Method 2 (Dried Blood Spots)[3][4] | Method 3 (Plasma)[5] | FDA Acceptance Criteria[1] |
| Linearity Range (ng/mL) | 1.08 - 263 | 2.03 - 459 | 0.106 - 51.580 | Correlation coefficient (r²) ≥ 0.98 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.08 | 2.03 | 0.106 | Clearly defined and reproducible |
| Intra-batch Accuracy (%) | Within ± 15% | 99% to 108% | Satisfactory | ± 15% of nominal concentration (± 20% at LLOQ) |
| Inter-batch Accuracy (%) | Within ± 15% | 99% to 108% | Satisfactory | ± 15% of nominal concentration (± 20% at LLOQ) |
| Intra-batch Precision (% CV) | < 15% | 2% to 14% | Satisfactory | ≤ 15% (≤ 20% at LLOQ) |
| Inter-batch Precision (% CV) | < 15% | 2% to 14% | Satisfactory | ≤ 15% (≤ 20% at LLOQ) |
| Recovery (%) | 66% to 76% | Not explicitly stated | Not explicitly stated | Consistent, precise, and reproducible |
| Matrix Effect | No significant effect observed | No matrix effects detected | Not explicitly stated | Internal standard normalized matrix factor should be consistent |
| Internal Standard | This compound | This compound | This compound | Stable isotope-labeled analog is preferred |
Table 2: Stability Data for Amodiaquine
| Stability Condition | Method 1 (Plasma) | Method 2 (Dried Blood Spots)[3][4] | FDA Guideline Expectation[1] |
| Freeze-Thaw Stability | Stable for five cycles (-80°C to 22°C) | Stable | Analyte should be stable for the number of expected freeze-thaw cycles |
| Short-Term (Bench-Top) Stability | Stable for at least 48 hours at 22°C and 4°C | Stable | Analyte should be stable for the expected duration of sample handling |
| Long-Term Stability | Stable | Stable for up to 10 years at -80°C and 15 months at room temperature | Analyte should be stable for the expected storage duration |
| Post-Preparative (Autosampler) Stability | Stable | Not explicitly stated | Analyte should be stable in the processed sample for the expected analysis time |
III. Experimental Protocols
This section details a generalized experimental protocol for the bioanalytical method validation of amodiaquine using LC-MS/MS, based on the referenced literature.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking blank biological matrix (e.g., human plasma) with known concentrations of amodiaquine and a fixed concentration of the internal standard, this compound.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the plasma samples.
-
Extraction: Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tertiary butyl ether).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
B. LC-MS/MS Conditions
-
Chromatographic Column: A reverse-phase column, such as a Zorbax SB-CN or Hypersil Gold C18, is typically used.[3][5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate with formic acid) is common.[3][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used.
-
Transitions: Quantification is performed using selected reaction monitoring (SRM) for the specific precursor-to-product ion transitions for amodiaquine and this compound. For amodiaquine, a common transition is m/z 356.4 → 283.2, and for this compound, it is m/z 366.3 → 283.3.
IV. Visualization of Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in the method validation of an amodiaquine assay.
Caption: Experimental Workflow for Amodiaquine Assay Validation.
Caption: Decision Tree for Acceptance of a Validation Run.
V. Conclusion
The validation of bioanalytical methods for amodiaquine quantification is a critical step in drug development and clinical research. LC-MS/MS methods utilizing this compound as an internal standard have demonstrated high sensitivity, specificity, and reliability. The presented data and protocols, when benchmarked against FDA guidelines, provide a robust framework for researchers to develop and validate their own assays. Adherence to these guidelines ensures the integrity and quality of the bioanalytical data, which is fundamental for regulatory submissions and the advancement of clinical knowledge.
References
Comparison of Amodiaquine-d10 with other internal standards for amodiaquine analysis
For researchers, scientists, and drug development professionals involved in the bioanalysis of amodiaquine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. This guide provides a comparative overview of Amodiaquine-d10, a deuterated internal standard, and other structural analogues used in the analysis of amodiaquine, supported by experimental data from published studies.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard in quantitative mass spectrometry-based bioanalysis due to their physicochemical similarity to the analyte.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of this compound and an alternative structural analogue, 4-(4-dimethylamino-1-methylbutylamino)-7-chloroquinoline, as internal standards in different analytical methods for amodiaquine quantification.
| Performance Metric | This compound (LC-MS/MS) | 4-(4-dimethylamino-1-methylbutylamino)-7-chloroquinoline (HPLC-UV) | Quinidine (HPLC-UV) |
| Recovery | 73% to 85%[1][2][3] | Not explicitly stated for the IS, but analyte recovery was 49%[4] | Not explicitly stated for the IS |
| Precision (%CV) | Intra- and inter-batch precision <15%[5][6] | Intra- and inter-day CV <10.5%[4] | Not explicitly stated for the IS |
| Matrix Effect | Normalized matrix factors ranged from 0.96 to 1.03, indicating no significant matrix effects[4][5][6] | Not assessed by this method | Not assessed by this method |
| Linearity | Excellent, with r > 0.997[1] | Not explicitly stated for the IS | Not explicitly stated for the IS |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL to 2.03 ng/mL in plasma and dried blood spots[5][6] | 50 nM (approximately 17.8 ng/mL) in whole blood[4] | 2 ng on column[7] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) | High-Performance Liquid Chromatography with UV detection (HPLC-UV) |
Discussion
This compound , as a stable isotope-labeled internal standard, demonstrates excellent performance in LC-MS/MS methods. Its key advantages include:
-
Co-elution with the Analyte: this compound has nearly identical chromatographic retention time and ionization efficiency as amodiaquine, allowing for effective correction of matrix effects and instrument variability.
-
High Recovery and Precision: Studies consistently report high and consistent recovery rates, along with excellent intra- and inter-batch precision, well within the acceptance criteria for bioanalytical method validation[1][5][6].
-
Minimal Matrix Effects: The use of a deuterated standard effectively compensates for ion suppression or enhancement, resulting in normalized matrix factors close to 1[4][5][6].
The primary limitation of this compound is its requirement for mass spectrometry detection, which may not be available in all laboratory settings.
Structural analogues , such as 4-(4-dimethylamino-1-methylbutylamino)-7-chloroquinoline and Quinidine, offer a viable alternative for methods employing UV detection, like HPLC.
-
Accessibility: These compounds may be more readily available and cost-effective than their deuterated counterparts.
-
Acceptable Performance: The HPLC-UV method using the structural analogue demonstrated good precision[4].
However, there are potential drawbacks to using structural analogues:
-
Differences in Physicochemical Properties: Structural analogues may not perfectly mimic the extraction and chromatographic behavior of amodiaquine, potentially leading to less accurate quantification.
-
Potential for Matrix Effects: HPLC-UV methods are more susceptible to interferences from endogenous matrix components, and a structural analogue may not adequately correct for these effects.
-
Lower Sensitivity: HPLC-UV methods generally have higher limits of quantification compared to LC-MS/MS methods[4][7].
Experimental Protocols
Key Experiment: Bioanalytical Method for Amodiaquine in Human Plasma using this compound (LC-MS/MS)
This protocol is a summary of a typical LC-MS/MS method for the quantification of amodiaquine using this compound as an internal standard.
1. Sample Preparation (Supported Liquid Extraction - SLE) [1][2][3]
-
A 100 µL plasma sample is mixed with the internal standard solution (this compound).
-
The sample is loaded onto an SLE+ plate.
-
Analytes are eluted with an organic solvent.
-
The eluent is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography [1]
-
Column: Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6) in a gradient or isocratic mode.
-
Flow Rate: 1 mL/min
-
Injection Volume: 2 µL[5]
3. Mass Spectrometry [5]
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Transitions:
-
Amodiaquine: m/z 356.4 → 283.2
-
This compound: m/z 366.3 → 283.3
-
Key Experiment: Bioanalytical Method for Amodiaquine in Whole Blood using a Structural Analogue (HPLC-UV)
This protocol summarizes a typical HPLC-UV method using a structural analogue as an internal standard.[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
100 µL of whole blood collected on filter paper is treated with 10% phosphoric acid.
-
The samples are alkalinized, and the internal standard (4-(4-dimethylamino-1-methylbutylamino)-7-chloroquinoline) is added.
-
Amodiaquine and the internal standard are extracted with di-isopropyl ether.
-
The organic layer is back-extracted into an aqueous phosphate buffer.
2. High-Performance Liquid Chromatography
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and phosphate buffer.
-
Detection: UV absorbance at 333 nm.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for amodiaquine quantification.
Conclusion
For the highest accuracy and reliability in amodiaquine bioanalysis, particularly in complex matrices, the use of a stable isotope-labeled internal standard like This compound with LC-MS/MS is the recommended approach. It effectively mitigates matrix effects and ensures precise quantification. However, when LC-MS/MS is not available, a structural analogue internal standard with an HPLC-UV method can provide a viable, albeit potentially less sensitive and more susceptible to matrix interferences, alternative. The choice of internal standard and analytical methodology should be carefully considered based on the specific requirements of the study, available resources, and the need for sensitivity and accuracy.
References
- 1. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. ijrpb.com [ijrpb.com]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
A Comparative Guide to Analytical Methods for Amodiaquine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of amodiaquine, a widely used antimalarial drug, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a comparative overview of common analytical methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We present a synopsis of their performance data, detailed experimental protocols, and a workflow for method cross-validation.
Performance Comparison of Analytical Methods
The choice of an analytical method for amodiaquine quantification depends on factors such as the required sensitivity, selectivity, sample matrix, available instrumentation, and the specific application. The following tables summarize the key performance parameters of different methods based on published validation data.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods
| Parameter | HPLC-UV[1][2] | LC-MS/MS[3][4][5] |
| Linearity Range | 100 - 1000 ng/mL | 1.08 - 263 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 1 ng (on-column) | Not explicitly stated, LLOQ is 1.08 ng/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 1.08 ng/mL |
| Intra-day Precision (%RSD) | 1.3 - 4.8% | 2 - 14% |
| Inter-day Precision (%RSD) | 1.3 - 5.2% | 2 - 14% |
| Accuracy/Recovery | 80.0% (Amodiaquine) | 99 - 108% |
| Sample Matrix | Plasma | Plasma, Dried Blood Spots |
Table 2: Performance Characteristics of UV-Visible Spectrophotometric Methods
| Parameter | Method A (Zero Order) | Method B (First Order Derivative) | Colorimetric Method[6] |
| Linearity Range | 10 - 70 µg/mL | 10 - 70 µg/mL | 0 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9997 | Not explicitly stated |
| Limit of Detection (LOD) | 0.032 µg/mL | 2.716 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.097 µg/mL | 8.231 µg/mL | Not explicitly stated |
| Molar Absorptivity | Not stated | Not stated | 6.83 × 10⁴ L mol⁻¹ cm⁻¹ (related method)[7] |
| Wavelength (λmax) | 343 nm | 217.5 nm | 442 nm |
| Sample Matrix | Bulk drug, Tablets | Bulk drug, Tablets | Pharmaceutical dosage forms |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of amodiaquine in plasma samples.
-
Sample Preparation: A liquid-liquid extraction is performed. To 1 mL of plasma, an internal standard is added, followed by protein precipitation with acetonitrile. The supernatant is then extracted with diethyl ether. The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.[2]
-
Chromatographic Conditions:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for bioanalytical applications, including the analysis of dried blood spots (DBS).
-
Sample Preparation (DBS):
-
A 50 µL DBS is created by spotting capillary blood onto filter paper.
-
Five 3.2 mm punches are taken from the spot, which corresponds to approximately 15 µL of dried blood.[3]
-
The punches are extracted with a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing stable isotope-labeled internal standards.[3]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax SB-CN (50 x 4.6 mm, 3.5 µm)[3]
-
Mobile Phase: An isocratic elution with acetonitrile: 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).[3]
-
Flow Rate: 700 µL/min[3]
-
Injection Volume: 2 µL[3]
-
Detection: Mass spectrometry using selected reaction monitoring (SRM). The transitions for amodiaquine are m/z 356.4 ⟶ 283.2.[3]
-
UV-Visible Spectrophotometry
This is a simpler and more accessible method, often used for the analysis of pharmaceutical formulations.
-
Preparation of Standard Solutions: A standard stock solution of amodiaquine hydrochloride (e.g., 100 µg/mL) is prepared in methanol. This is further diluted to prepare a series of calibration standards (e.g., 10-70 µg/mL).
-
Sample Preparation (Tablets): Twenty tablets are weighed and ground to a fine powder. A quantity of powder equivalent to 10 mg of amodiaquine hydrochloride is dissolved in methanol, sonicated, and diluted to a final concentration within the calibration range. The solution is filtered before measurement.
-
Measurement:
-
Method A (Zero Order): The absorbance of the standard and sample solutions is measured at 343 nm against a methanol blank.
-
Method B (First Order Derivative): The first-order derivative spectra are recorded, and the absorbance is measured at 217.5 nm.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide comparable results. This is particularly important when switching methods during a clinical trial or when comparing data from different laboratories.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. Validation and Pharmacokinetic Application of a High-Performance Liquid Chromatographic Technique for Determining the Concentrations of Amodiaquine and Its Metabolite in Plasma of Patients Treated with Oral Fixed-Dose Amodiaquine-Artesunate Combination in Areas of Malaria Endemicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and pharmacokinetic application of a high-performance liquid chromatographic technique for determining the concentrations of amodiaquine and its metabolite in plasma of patients treated with oral fixed-dose amodiaquine-artesunate combination in areas of malaria endemicity. | Sigma-Aldrich [sigmaaldrich.com]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of amodiaquine hydrochloride in pharmaceutical dosage forms - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Amodiaquine Quantification Using Amodiaquine-d10 as an Internal Standard: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of analytical methods for the quantification of amodiaquine (AQ) and its primary active metabolite, desethylamodiaquine (DEAQ), utilizing the deuterated internal standard Amodiaquine-d10. The methodologies presented are based on published, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Amodiaquine is a crucial antimalarial agent, often used in combination therapies.[1] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the analytical results.[4]
This guide synthesizes data from various studies to present a consolidated comparison of key performance parameters, experimental protocols, and underlying metabolic pathways.
Comparative Analysis of LC-MS/MS Methods
The following tables summarize the quantitative performance of different validated LC-MS/MS methods for the analysis of amodiaquine and desethylamodiaquine in human plasma and dried blood spots (DBS). These methods all employ this compound and its corresponding metabolite internal standard, Desethylamodiaquine-d5.
Table 1: Method Performance in Human Plasma
| Parameter | Method 1[5] | Method 2[2] |
| Lower Limit of Quantification (LLOQ) | AQ: 1.08 ng/mL, DEAQ: 1.41 ng/mL | AQ: 0.106 ng/mL, DEAQ: 0.523 ng/mL |
| Upper Limit of Quantification (ULOQ) | AQ: 263 ng/mL, DEAQ: 610 ng/mL | AQ: 51.580 ng/mL, DEAQ: 253.855 ng/mL |
| Intra-batch Precision (%CV) | < 15.0% | Not explicitly stated, but method showed satisfactory precision[2] |
| Inter-batch Precision (%CV) | < 15.0% | Not explicitly stated, but method showed satisfactory precision[2] |
| Mean Recovery | AQ: 66-76%, AQ-d10: 73-85% | AQ: 77.19%, AQ-d10: 87.75% |
Table 2: Method Performance in Dried Blood Spots (DBS)
| Parameter | Method 3[4] |
| Lower Limit of Quantification (LLOQ) | AQ: 2.03 ng/mL, DEAQ: 3.13 ng/mL |
| Upper Limit of Quantification (ULOQ) | AQ: 459 ng/mL, DEAQ: 1570 ng/mL |
| Intra-day Precision (%CV) | 2% to 14% |
| Inter-day Precision (%CV) | 2% to 14% |
| Accuracy | 99% to 108% |
| Matrix Effect | Normalized matrix effects were close to 1, indicating no significant ion suppression or enhancement.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of these analytical methods. Below are summaries of the key experimental steps from the cited literature.
Method 1: Supported Liquid Extraction (SLE) from Plasma[4][6]
-
Sample Preparation: 100 µL of plasma is aliquoted into a 96-well plate. 350 µL of 0.5 M ammonium hydroxide containing internal standards (this compound and Desethylamodiaquine-d5) is added.
-
Extraction: The pre-treated samples are mixed and centrifuged. 200 µL of the supernatant is loaded onto an SLE+ 96-well plate.
-
Chromatographic Separation: A Zorbax SB-CN column (50 mm × 4.6 mm, 3.5 µm) is used with a mobile phase of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6). The total run time is 6.5 minutes.
-
Mass Spectrometric Detection: Quantification is performed using selected reaction monitoring (SRM) in positive ion mode. The transitions monitored are m/z 356.4 → 283.2 for amodiaquine and m/z 366.3 → 283.3 for this compound.
Method 2: Liquid-Liquid Extraction from Plasma[2][7]
-
Sample Preparation: Amodiaquine and N-Desethyl Amodiaquine are extracted from human plasma using methyl tertiary butyl ether.
-
Chromatographic Separation: A Hypersil Gold column (4.6 x 50mm, 4.6μm) is used with an isocratic mobile phase of acetonitrile and 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v).
-
Mass Spectrometric Detection: Detection is performed by an ultra triple quadrupole mass spectrometer using electrospray ionization in positive mode.
Method 3: Dried Blood Spot (DBS) Extraction[5][8]
-
Sample Collection: Capillary blood is applied onto filter paper and allowed to dry.
-
Extraction: A 50 μL DBS is punched out, and the analytes are extracted with a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v) containing the internal standards.[6]
-
Chromatographic Separation: A Zorbax SB-CN column (50mm × 4.6mm, 3.5 μm) is used with an isocratic mobile phase of acetonitrile: 20mM ammonium formate with 0.5% formic acid (15:85, v/v) for 2.2 minutes, followed by a washout step. The total run time is 6.5 minutes.
-
Mass Spectrometric Detection: An API 5000 triple quadrupole mass spectrometer is used in positive ion mode. The SRM transitions are m/z 356.4 → 283.2 for amodiaquine and m/z 366.3 → 283.3 for this compound.
Visualizing Key Processes
To further elucidate the experimental and biological contexts of amodiaquine analysis, the following diagrams are provided.
Caption: A generalized workflow for the bioanalysis of amodiaquine using LC-MS/MS.
Caption: The primary metabolic pathway of amodiaquine in the liver.
Concluding Remarks
The presented LC-MS/MS methods, all incorporating this compound as an internal standard, demonstrate robust and sensitive quantification of amodiaquine and its active metabolite in different biological matrices. While a direct inter-laboratory comparison study was not identified, the compilation of data from individual validated methods provides a valuable resource for laboratories looking to establish or refine their bioanalytical assays for amodiaquine. The choice between plasma and DBS, as well as the specific extraction technique, will depend on the study requirements, sample volume limitations, and available resources. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field.
References
A Head-to-Head Battle: Amodiaquine-d10 Versus Structural Analog Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For the widely used antimalarial drug amodiaquine, researchers are often faced with a critical decision: employing a stable isotope-labeled (SIL) internal standard like amodiaquine-d10 or opting for a more readily available structural analog. This guide provides an objective comparison of this compound against structural analog internal standards, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed choice for their analytical needs.
The Gold Standard: this compound
This compound is a deuterated form of amodiaquine, where ten hydrogen atoms are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The core advantage of a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest.[1] This similarity ensures that this compound behaves almost identically to amodiaquine throughout the entire analytical process, from sample extraction and chromatographic separation to ionization in the mass spectrometer. This co-elution and co-ionization behavior allows for effective compensation for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.[1][2]
The Alternative: Structural Analog Internal Standards
Structural analog internal standards are compounds that are chemically similar but not identical to the analyte. For amodiaquine, compounds like hydroxychloroquine or other synthetic quinoline derivatives have been used.[3] While more accessible and cost-effective than SILs, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[1] These differences can result in incomplete correction for analytical variability, potentially compromising the accuracy and precision of the results.
Performance Under the Microscope: A Data-Driven Comparison
The following tables summarize the performance of this compound as an internal standard in LC-MS/MS methods for the quantification of amodiaquine, contrasted with the performance of a representative structural analog internal standard.
Table 1: Performance Characteristics of this compound as an Internal Standard in LC-MS/MS Analysis of Amodiaquine
| Parameter | Performance Data | Reference |
| Linearity (ng/mL) | 1.08 - 263 | |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Bias) | Within ± 15% | [4] |
| Absolute Recovery | 66% - 76% (Analyte) 73% - 85% (IS) | [4][5] |
| Matrix Effect | No significant ion suppression or enhancement observed | [4][6] |
| Normalized Matrix Factor | 0.96 - 1.03 | [6] |
Table 2: Representative Performance of a Structural Analog Internal Standard (Hydroxychloroquine) in HPLC-UV Analysis of Amodiaquine
| Parameter | Performance Data | Reference |
| Linearity (ng/mL) | 100 - 1000 | |
| Intra-day Precision (%CV) | 1.3 - 4.8% | |
| Inter-day Precision (%CV) | 1.3 - 4.8% | |
| Accuracy (% Bias) | 6.4 - 9.5% | |
| Mean Extraction Recovery | 80.0% (Analyte) | |
| Matrix Effect | Not applicable for UV detection |
Note: The data for the structural analog is from an HPLC-UV method, as comprehensive LC-MS/MS data with a direct comparison was not available. Methodological differences should be considered when comparing performance.
Experimental Protocols
Key Experiment: LC-MS/MS Method for Amodiaquine Quantification using this compound
1. Sample Preparation:
-
A low volume of plasma sample (e.g., 100 µL) is used.[4]
-
Protein precipitation is performed by adding a solution containing the internal standard, this compound.[4]
-
Supported liquid extraction (SLE) is often employed for high-throughput sample processing.[4]
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm), is used for separation.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate with 1% formic acid).[4]
-
Flow Rate: A suitable flow rate is maintained for optimal separation.
-
Injection Volume: A small volume (e.g., 2 µL) of the extracted sample is injected.[1]
3. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is used for detection in selected reaction monitoring (SRM) mode.[4]
-
The SRM transitions for amodiaquine and this compound are monitored. For example, m/z 356.4 → 283.2 for amodiaquine and m/z 366.3 → 283.3 for this compound.[4]
-
The ratio of the peak area of amodiaquine to that of this compound is used for quantification.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioanalytical workflow and the logical relationship behind the choice of an internal standard.
References
- 1. scispace.com [scispace.com]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. qps.com [qps.com]
- 4. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]
Amodiaquine-d10 Validation for Pediatric Pharmacokinetic Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in pediatric populations presents unique challenges, primarily due to limited sample volumes. This guide provides a comprehensive comparison of Amodiaquine-d10 as an internal standard for the bioanalytical quantification of amodiaquine in pediatric pharmacokinetic studies, alongside other potential alternatives. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and preferred method for the quantification of amodiaquine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus compensating for matrix effects and variability in extraction, which is particularly crucial in complex matrices like pediatric plasma or whole blood.
Comparative Analysis of Internal Standards
While this compound is the most commonly utilized internal standard for amodiaquine quantification, other compounds have been employed. This section compares the performance of this compound with available data on alternative internal standards.
| Internal Standard | Analyte(s) | Matrix | Method | Key Validation Parameters | Reference |
| This compound | Amodiaquine, Desethylamodiaquine | Plasma | LC-MS/MS | Linearity: 1.08 - 263 ng/mL (Amodiaquine), 1.41 - 610 ng/mL (Desethylamodiaquine) (r > 0.997) Intra/Inter-day Precision (%CV): 1.64 - 12.6% Accuracy: 93.7 - 104% Recovery: 73 - 85% | [1] |
| This compound & Desethylamodiaquine-d5 | Amodiaquine, Desethylamodiaquine | Dried Blood Spot | LC-MS/MS | Linearity: 2.03 - 459 ng/mL (Amodiaquine), 3.13 - 1570 ng/mL (Desethylamodiaquine) Intra/Inter-batch Precision (%CV): < 15% Accuracy: 99 - 108% Matrix Effect: Normalized matrix factors 0.96 - 1.03 | [2] |
| Hydroxychloroquine | Amodiaquine, Desethylamodiaquine | Plasma | LC-MS/MS | LLOQ: 1 ng/mL (Amodiaquine), 2 ng/mL (Desethylamodiaquine) Total Assay CV: < 15% | [3] |
| 4-(4-dimethylamino-1-methylbutylamino)-7-chloroquinoline (structural analogue) | Amodiaquine, Desethylamodiaquine | Whole Blood (on filter paper) | HPLC-UV | LLOQ: 50 nM Intra/Inter-day CV: < 10.5% Recovery: 49% (Amodiaquine), 48% (Desethylamodiaquine) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline a typical experimental protocol for the validation of this compound in pediatric samples.
Bioanalytical Method Validation Workflow for Pediatric Studies
A robust bioanalytical method validation is essential to ensure reliable data from pediatric pharmacokinetic studies. The following workflow highlights key stages, with special considerations for pediatric sample analysis.
Bioanalytical method validation workflow for pediatric studies.
Sample Preparation (Dried Blood Spot Method)
Dried blood spot (DBS) sampling is a minimally invasive technique particularly suitable for pediatric studies.
-
Spotting: A small volume of capillary blood (e.g., 50 µL) is spotted onto a filter paper card and allowed to dry completely.
-
Punching: A standardized punch (e.g., 3.2 mm) is used to cut out a disc from the center of the dried blood spot.
-
Extraction: The punched disc is placed in a well of a 96-well plate. An extraction solution containing the internal standard (this compound) in an organic solvent mixture (e.g., 0.5% formic acid in water:acetonitrile, 50:50, v/v) is added.[2]
-
Mixing and Centrifugation: The plate is mixed to ensure efficient extraction and then centrifuged to pellet any solid debris.
-
Phospholipid Removal (Optional but Recommended): The supernatant can be passed through a phospholipid removal plate to reduce matrix effects.[2]
-
Analysis: The final extract is injected into the LC-MS/MS system.
LC-MS/MS Parameters
The following are representative LC-MS/MS conditions for the analysis of amodiaquine and its metabolite using this compound as an internal standard.
-
Liquid Chromatography:
-
Column: A reverse-phase column, such as a Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm), is commonly used.[1]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 20 mM ammonium formate with 0.5% formic acid) is employed.[2]
-
Flow Rate: A typical flow rate is around 0.7 mL/min.[2]
-
Injection Volume: A small injection volume (e.g., 2 µL) is used.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification. The SRM transitions for amodiaquine, its metabolite desethylamodiaquine, and their deuterated internal standards are monitored. For example:
-
Conclusion
The validation data strongly supports the use of This compound as a robust and reliable internal standard for the quantification of amodiaquine in pediatric pharmacokinetic studies. Its stable isotope-labeled nature ensures it closely mimics the behavior of the analyte, leading to high accuracy and precision, which is critical when dealing with low-volume pediatric samples. While alternative internal standards have been used, the comprehensive validation data and widespread adoption of this compound make it the superior choice for regulatory-compliant bioanalysis. The use of sensitive analytical techniques like LC-MS/MS combined with microsampling methods such as DBS allows for the ethical and accurate assessment of drug disposition in this vulnerable population.
References
- 1. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Recovery Analysis: Amodiaquine and Amodiaquine-d10 in Bioanalytical Methods
For researchers and scientists engaged in drug metabolism and pharmacokinetic (DMPK) studies, the accurate quantification of therapeutic agents is paramount. In the bioanalysis of the antimalarial drug Amodiaquine, the use of a deuterated internal standard, Amodiaquine-d10, is a common practice to ensure precision and accuracy. This guide provides a comparative overview of the recovery of Amodiaquine and this compound from biological matrices, supported by experimental data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Summary: Recovery Efficiency
The recovery of an analyte and its internal standard from a biological matrix is a critical parameter in method validation, as it indicates the efficiency of the extraction process. The following table summarizes the recovery data for Amodiaquine and this compound from human plasma and dried blood spots (DBS) as reported in published literature.
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Amodiaquine | Plasma | Supported Liquid Extraction (SLE) | 66 - 76 | [1] |
| This compound | Plasma | Supported Liquid Extraction (SLE) | 73 - 85 | [1] |
| Amodiaquine | Plasma | Liquid-Liquid Extraction (LLE) | 77.19 (Mean) | [2] |
| This compound | Plasma | Liquid-Liquid Extraction (LLE) | 87.75 (Mean) | [2] |
| Amodiaquine | Dried Blood Spot (DBS) | Solvent Extraction | Not explicitly stated, but method validated with IS | [3] |
| This compound | Dried Blood Spot (DBS) | Solvent Extraction | Not explicitly stated, but method validated with IS | [3] |
Note: The recovery values can differ based on the specific extraction technique and the laboratory conditions under which the experiments were conducted[4].
Experimental Methodologies
The following sections detail the experimental protocols employed to determine the recovery of Amodiaquine and its deuterated internal standard.
Method 1: Supported Liquid Extraction (SLE) from Human Plasma[1]
-
Sample Preparation: Stock solutions of Amodiaquine and this compound (1 mg/mL) were prepared in a 50:50 (v/v) solution of water and acetonitrile containing 1% formic acid. Working solutions were further diluted in the same solvent mixture for spiking into plasma samples.
-
Extraction Protocol: A supported liquid extraction technique was utilized for sample cleanup and extraction. This high-throughput method offers advantages such as ease of use, as it does not require visual phase separation, and efficient removal of plasma phospholipids.
-
Analytical Technique: The extracts were analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation was achieved on a Zorbax SB-CN reversed-phase column (50 mm × 4.6 mm, 3.5 µm) with a mobile phase consisting of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ~2.6).
-
Quantification: Quantification was performed using selected reaction monitoring (SRM). The mass transitions were m/z 356.4 → 283.2 for Amodiaquine and m/z 366.3 → 283.3 for this compound.
Method 2: Liquid-Liquid Extraction (LLE) from Human Plasma[2]
-
Sample Preparation: Specific details on stock and working solution preparation were not provided in the abstract. However, the method involved spiking plasma with known concentrations of Amodiaquine and this compound.
-
Extraction Protocol: A liquid-liquid extraction method was employed for the extraction of the analytes from human plasma.
-
Analytical Technique: An LC-MS/MS method was used for the separation and detection of Amodiaquine and its internal standard. The mobile phase consisted of acetonitrile and 10mM Ammonium formate with 0.1% Trifluoroacetic acid (75:25 v/v). Detection was carried out using an ultra triple quadrupole mass spectrometer with electrospray ionization in positive mode.
-
Recovery Calculation: The recovery was determined by comparing the peak area of the analyte from the extracted plasma standard to the peak area of an un-extracted standard at the same concentration for low, middle, and high-quality control levels.
Method 3: Solvent Extraction from Dried Blood Spots (DBS)[3][4]
-
Sample Preparation: Stock solutions (1 mg/mL) of Amodiaquine and this compound were prepared in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. These were used to prepare working solutions for spiking onto filter paper to create dried blood spot samples.
-
Extraction Protocol: A 50 µL DBS was punched out, and the analytes were extracted using a mixture of 0.5% formic acid in water:acetonitrile (50:50, v/v), which also contained the internal standard, this compound.
-
Analytical Technique: The analysis was performed using LC-MS/MS. Chromatographic separation was achieved on a Zorbax SB-CN column (50 × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile and 20 mM ammonium formate with 0.5% formic acid (15:85, v/v).
-
Quantification: Selected reaction monitoring (SRM) was used for quantification, with the same mass transitions as mentioned in Method 1 (m/z 356.4 ⟶ 283.2 for Amodiaquine and 366.3 ⟶ 283.3 for this compound).
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of Amodiaquine and this compound recovery from biological samples.
Caption: Workflow for Determining Amodiaquine and this compound Recovery.
References
Safety Operating Guide
Navigating the Safe Disposal of Amodiaquine-d10: A Procedural Guide
The proper disposal of Amodiaquine-d10, a deuterated internal standard used in analytical and research settings, is critical to ensuring laboratory safety and environmental protection. Due to its chemical nature and potential hazards, this compound cannot be treated as common waste. Adherence to a structured disposal protocol is mandatory for all researchers, scientists, and laboratory professionals handling this substance.
This compound is classified as harmful if swallowed and requires handling as hazardous chemical waste.[1] Disposal procedures must align with local, regional, and national regulations, managed through an institution's Environmental Health & Safety (EH&S) program or a certified hazardous waste contractor. Under no circumstances should this compound or its containers be disposed of via standard drains or trash.[1]
Hazard Profile and Safety Data
For quick reference, the key hazard information for this compound is summarized below. This data underscores the necessity for careful handling and disposal.
| Hazard Identification | Description | Source |
| GHS Classification | Acute Toxicity 4 (Oral) | |
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statement | H302: Harmful if swallowed | |
| Primary Precaution | P301/P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Disposal Precaution | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol provides a systematic approach to the safe collection, storage, and disposal of this compound waste generated in a laboratory setting.
Objective: To safely manage and dispose of this compound waste in compliance with safety regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.[2]
-
Designated hazardous waste container (compatible material, e.g., glass or polyethylene).[3]
-
Hazardous waste labels.
-
Secondary containment bin.[4]
-
Suitable solvent (e.g., methanol, chloroform) for rinsing.[5]
Methodology:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, chemically resistant gloves, and a lab coat.[2]
-
Waste Segregation:
-
Characterize all materials contaminated with this compound (e.g., unused compound, solutions, contaminated wipes, pipette tips, and PPE) as hazardous chemical waste.
-
Segregate this waste stream from non-hazardous waste and other incompatible chemical waste streams, such as strong oxidizing agents.[1][6]
-
-
Waste Collection and Containment:
-
Collect all solid and liquid this compound waste in a designated, leak-proof hazardous waste container with a secure, tight-fitting lid.[1][7]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]
-
Do not overfill the container; leave adequate headspace.[3]
-
-
Interim Storage:
-
Store the sealed waste container in a designated and properly marked "Satellite Accumulation Area" (SAA) within the laboratory.[6]
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to mitigate potential spills.[4]
-
Ensure the storage area is away from heat, ignition sources, and incompatible materials.
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the empty container with a solvent capable of removing the residue (e.g., methanol or chloroform).[5][7]
-
Crucially, collect all rinsate from this process and add it to your this compound liquid hazardous waste container. [7]
-
Once triple-rinsed, deface or remove the original chemical label and dispose of the container as regular non-hazardous waste, in accordance with institutional policy.
-
-
Final Disposal Arrangement:
Visualizing the Disposal Workflow
To clarify the procedural logic, the following diagram illustrates the decision-making process for handling this compound waste and its containers.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Amodiaquine D10 | CAS No: 1189449-70-4 [aquigenbio.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
